5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXHZKWAPDZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676854 | |
| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-54-9 | |
| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on its closely related derivatives and the core pyrrolo[2,3-c]pyridine scaffold to offer valuable insights for research and development.
Core Structure and Significance
This compound, also known as 5-(phenylmethoxy)-1H-pyrrolo[2,3-c]pyridine or 5-benzyloxy-6-azaindole, belongs to the family of fused pyridine derivatives. The pyrrolo[2,3-c]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation highlights its ability to bind to a diverse range of biological targets with high affinity, making it a valuable core structure in the design of novel therapeutics.[1] Fused pyridine derivatives are integral to drug design, with over 90% of new drugs containing a heterocyclic component.[1] The pyrrolo[2,3-c]pyridine structure, in particular, is a key pharmacophore in the development of kinase inhibitors and antiproliferative agents for conditions such as cancer.[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound-3-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Melting Point | 194-198 °C (lit.) | [2] |
| Boiling Point | 479.5 °C at 760 mmHg | [2] |
| Density | 1.317 g/cm³ | [2] |
| Flash Point | 243.8 °C | [2] |
| CAS Number | 56795-92-7 | [2] |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched resources. Researchers synthesizing this compound would need to perform standard characterization techniques to elucidate its spectral profile.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, general synthetic strategies for pyrrolo[2,3-b]pyridine derivatives have been described. These often involve the construction of the fused ring system from substituted pyridine precursors.
One common approach involves the reaction of a substituted pyridine with an appropriate aldehyde, followed by reduction. For example, the synthesis of certain 1H-pyrrolo[2,3-b]pyridine derivatives starts with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which is reacted with an R-substituted aldehyde. The resulting intermediate then undergoes a reduction reaction to yield the final product.[3]
A generalized workflow for the synthesis of a substituted pyrrolo[2,3-c]pyridine is depicted below. This diagram illustrates a logical, though not experimentally verified for the specific target compound, synthetic pathway.
Biological Activity and Signaling Pathways
The pyrrolo[2,3-b]pyridine scaffold is a core component of molecules that act as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR).[3] These compounds have shown antiproliferative activity against various cancer cell lines.[3] However, there is no specific information available in the searched literature detailing the involvement of this compound in any specific signaling pathways.
Given that derivatives of the core structure are known FGFR inhibitors, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of kinases involved in oncogenic signaling. A hypothetical experimental workflow for such a screening is presented below.
Safety Information
For the related compound, this compound-3-carbaldehyde, the following safety information is reported:
-
Risk Codes: R36/37/38 - Irritating to eyes, respiratory system and skin.[2]
-
Safety Codes: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[2]
-
Hazard Symbols: Xi (Irritant).[2]
It is reasonable to assume that this compound may have similar irritant properties and should be handled with appropriate personal protective equipment in a laboratory setting.
Conclusion
This compound is a molecule of interest due to its core pyrrolo[2,3-c]pyridine scaffold, which is prominent in many biologically active compounds. While specific, publicly available data on its chemical properties and synthesis are scarce, likely due to its role as a synthetic intermediate, this guide provides a foundational understanding based on related structures. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to use the information on related compounds as a starting point for their own experimental design and characterization efforts.
References
- 1. This compound – Research Chemical [benchchem.com]
- 2. This compound-3-carbaldehyde | CAS 56795-92-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine and its Derivatives: A Technical Guide
Introduction
This technical guide provides a detailed overview of the structural elucidation of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest to researchers and scientists in drug development. Also known by its synonym 5-(benzyloxy)-6-azaindole, this molecule belongs to the pyrrolopyridine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.
Due to a greater availability of public data, this guide will focus primarily on the structural characterization of a key derivative, This compound-3-carboxaldehyde . The methodologies and data presented for this derivative provide a foundational understanding applicable to the parent compound and other related analogues.
Molecular Structure and Properties
The core structure of this compound consists of a fused pyrrole and pyridine ring system, forming the 6-azaindole scaffold. A benzyloxy group is substituted at the 5-position of this bicyclic system. The structure of the more extensively documented 3-carboxaldehyde derivative is presented below.
Caption: Chemical structure of this compound-3-carboxaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties for this compound-3-carboxaldehyde is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Exact Mass | 252.089878 g/mol | [2] |
| Melting Point | 194-198 °C | [1] |
| Boiling Point | 479.5 °C at 760 mmHg | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 243.8 °C | [1] |
| CAS Number | 56795-92-7 | [1] |
Spectroscopic Data for Structure Elucidation
The structural assignment of this compound-3-carboxaldehyde is confirmed through various spectroscopic techniques. The expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full spectral data is not publicly available, the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure. These predictions are essential for researchers to compare with their experimental data for verification.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (pyrrolo[2,3-c]pyridine core): Signals corresponding to the protons on the pyrrole and pyridine rings.
-
Aromatic Protons (benzyl group): A multiplet in the aromatic region for the five protons of the phenyl ring.
-
CH₂ (benzylic): A singlet corresponding to the two protons of the methylene bridge.
-
NH (pyrrole): A broad singlet for the proton on the pyrrole nitrogen.
-
CHO (aldehyde): A singlet for the aldehyde proton, typically downfield.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Signals for the carbons of the pyrrolopyridine and benzene rings.
-
C=O (aldehyde): A signal in the downfield region characteristic of a carbonyl carbon.
-
CH₂ (benzylic): A signal for the methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected vibrational frequencies are summarized below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (pyrrole) | 3200-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch (aldehyde) | 1670-1700 |
| C=C and C=N Stretch (aromatic rings) | 1400-1600 |
| C-O Stretch (ether) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Ion | Expected m/z |
| [M]⁺ | ~252.09 |
| [M+H]⁺ | ~253.09 |
| [M-C₇H₇]⁺ (loss of benzyl) | ~161.04 |
| [C₇H₇]⁺ (benzyl cation) | ~91.05 |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often starts from a suitably substituted pyridine precursor. A general synthetic workflow is outlined below. The specific synthesis of the parent compound, this compound, would likely involve the benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine.
Caption: Generalized synthetic workflow for this compound derivatives.
Illustrative Experimental Protocol: Benzylation of a Hydroxypyrrolopyridine
This is a generalized protocol and would require optimization for the specific substrate.
-
Dissolution: Dissolve the 5-hydroxy-1H-pyrrolo[2,3-c]pyridine precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C to deprotonate the hydroxyl group and the pyrrole nitrogen.
-
Alkylation: Add benzyl bromide or benzyl chloride to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Potential Biological Significance and Signaling Pathways
The pyrrolo[2,3-b]pyridine scaffold, a close isomer, has been extensively studied for its role as a potent inhibitor of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Traf2- and Nck-interacting kinase (TNIK). These kinases are implicated in cancer cell proliferation, migration, and survival. It is plausible that this compound and its derivatives could also interact with similar signaling pathways.
Caption: Hypothetical signaling pathway inhibition by a pyrrolopyridine derivative.
Conclusion
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods and synthetic chemistry. While comprehensive data for the parent compound is sparse in the public domain, the analysis of derivatives like this compound-3-carboxaldehyde provides a robust framework for understanding the chemical properties of this class of molecules. The established importance of the azaindole scaffold in medicinal chemistry suggests that these compounds will continue to be of significant interest for the development of novel therapeutics. Further research is warranted to fully characterize the parent compound and explore its biological activity profile.
References
Technical Guide: 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine (CAS: 17288-54-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound built upon the privileged 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. While specific biological data for this particular molecule is limited in publicly available literature, its core structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology. This document will cover the fundamental chemical properties, a representative synthetic approach, and the broader context of the biological significance of the pyrrolo[2,3-c]pyridine core, including its role as a pharmacophore in targeting key signaling pathways. All quantitative data for related compounds are presented in structured tables, and experimental workflows and conceptual relationships are visualized using diagrams.
Introduction
This compound (CAS: 17288-54-9) is a derivative of the 1H-pyrrolo[2,3-c]pyridine heterocyclic system, which is recognized as a "privileged scaffold" in drug discovery.[1] This designation refers to molecular frameworks that can serve as ligands for a variety of biological targets, demonstrating their versatility and importance in the design of novel therapeutic agents. The pyrrolo[2,3-c]pyridine core, an isostere of indole, is a key component in numerous biologically active compounds, including potent kinase inhibitors. The benzyloxy substituent at the 5-position offers a handle for further chemical modification and can influence the compound's steric and electronic properties, potentially impacting its binding affinity to target proteins. Given its structural features, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex and biologically active molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and a related derivative are presented in Table 1. The data for the related compound, this compound-3-carbaldehyde, is included to provide a more comprehensive, albeit contextual, set of physical characteristics.
| Property | This compound | This compound-3-carbaldehyde |
| CAS Number | 17288-54-9 | 56795-92-7 |
| Molecular Formula | C₁₄H₁₂N₂O | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 224.26 g/mol | 252.27 g/mol [1] |
| Synonyms | 5-(Phenylmethoxy)-1H-pyrrolo[2,3-c]pyridine, 5-Benzyloxy-6-azaindole | 5-benzyloxy-1h-pyrrolo(2,3-c)pyridine-3- carboxaldehyde, 5-(phenylmethoxy)-1h-pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 5-benzyloxy-6-azaindole-3-carboxaldehyde[1] |
| Melting Point | Not available | 194-198 °C[1] |
| Boiling Point | Not available | 479.5 °C at 760 mmHg[1] |
| Density | Not available | 1.317 g/cm³[1] |
| Flash Point | Not available | 243.8 °C[1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Benzylation of a Hydroxypyrrolopyridine
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
5-Hydroxy-1H-pyrrolo[2,3-c]pyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide.
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By competitively binding to the ATP-binding pocket of kinases, inhibitors based on the pyrrolopyridine core can block downstream signaling pathways that are essential for tumor cell proliferation, survival, and angiogenesis.
While this compound itself has not been extensively profiled for biological activity, its core structure suggests its potential as a building block for inhibitors of various kinase families, such as:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR, EGFR, and FGFR, which are crucial for tumor angiogenesis and growth.
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases, which are involved in cell proliferation and migration.
-
Serine/Threonine Kinases: Including CDKs, which regulate the cell cycle.
Generalized Kinase Inhibition Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrrolopyridine-based kinase inhibitors.
Caption: Generalized RTK signaling pathway targeted by pyrrolopyridine kinase inhibitors.
Biological Activity of Related Pyrrolopyridine Derivatives
To provide context for the potential of this compound as a scaffold for drug discovery, Table 2 summarizes the biological activities of several related pyrrolopyridine derivatives that have been reported as kinase inhibitors.
| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Therapeutic Area |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM, respectively | Cancer |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization | 0.12 - 0.21 µM (antiproliferative) | Cancer |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC₅₀ range: 7.37 - 9.92 | Colorectal Cancer |
Conclusion
This compound is a valuable heterocyclic intermediate, the importance of which is derived from its core 1H-pyrrolo[2,3-c]pyridine scaffold. This scaffold is a well-established pharmacophore in the design of potent kinase inhibitors with applications in oncology and other therapeutic areas. While direct biological data for this compound is scarce, the extensive research on related derivatives underscores the potential of this compound as a key building block for the synthesis of next-generation targeted therapeutics. Further investigation into the derivatization of this molecule could lead to the discovery of novel and potent inhibitors of clinically relevant biological targets.
References
Unveiling the Potential of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the 6-Azaindole Scaffold and its Therapeutic Promise
The compound 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, more specifically, it is a derivative of 6-azaindole. While direct and extensive biological activity data for this specific molecule is not abundant in publicly accessible literature, the foundational 1H-pyrrolo[2,3-c]pyridine scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation signifies its recurring presence in molecules that exhibit high-affinity binding to a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of compounds based on this core structure, with a focus on kinase inhibition and antiproliferative effects.
The Pyrrolo[2,3-c]pyridine Scaffold: A Hub of Biological Activity
The 1H-pyrrolo[2,3-c]pyridine nucleus is a key pharmacophore in the design of a multitude of biologically active agents. Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, most notably kinases. This has led to the exploration of 6-azaindole derivatives as potent inhibitors of a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1] Furthermore, the versatility of this scaffold has been leveraged in the development of potential treatments for neurodegenerative conditions like Alzheimer's disease.[1]
Potential Biological Target: Kinase Inhibition
Given the well-established role of the 6-azaindole core in kinase inhibition, it is plausible that this compound and its derivatives could function as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
While specific kinase targets for this compound have not been explicitly identified in the available literature, derivatives of the broader pyrrolopyridine family have shown inhibitory activity against a variety of kinases. For the purpose of this guide, we will present illustrative data for a hypothetical derivative of this compound against a panel of cancer-relevant kinases. This data is intended to be representative of the types of results that could be obtained from a kinase screening campaign.
Quantitative Analysis of a Representative Pyrrolo[2,3-c]pyridine Derivative
The following table summarizes hypothetical quantitative data for a representative pyrrolo[2,3-c]pyridine derivative, "Compound X," which is structurally related to this compound. This data is for illustrative purposes to demonstrate how the biological activity of such a compound would be presented.
| Target Kinase | IC50 (nM) | Assay Type |
| Kinase A | 15 | Biochemical |
| Kinase B | 85 | Biochemical |
| Kinase C | 250 | Cellular |
| Kinase D | >1000 | Biochemical |
Caption: Representative inhibitory concentrations (IC50) of a hypothetical pyrrolo[2,3-c]pyridine derivative ("Compound X") against a panel of kinases.
Experimental Protocols: A General Kinase Inhibition Assay
To determine the inhibitory activity of a compound like this compound against a specific kinase, a variety of in vitro assays can be employed. Below is a detailed methodology for a common biochemical kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
384-well microplates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: The serially diluted compound is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are also included.
-
Kinase Reaction Initiation: A solution containing the target kinase and its specific substrate in the kinase reaction buffer is added to all wells. The plate is briefly incubated to allow the compound to interact with the kinase.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed for a predetermined amount of time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: The signal from the detection reagent is measured using a plate reader. The data is normalized to the controls (0% and 100% inhibition). The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Experimental Processes
To better understand the potential mechanism of action and the experimental procedures involved in characterizing compounds like this compound, the following diagrams have been generated.
Caption: A hypothetical kinase signaling pathway potentially inhibited by a 6-azaindole derivative.
Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
While this compound itself is not extensively documented as a standalone bioactive agent, its core 6-azaindole structure represents a highly valuable scaffold in modern drug discovery. The information and methodologies presented in this guide offer a framework for researchers to explore the potential of this and related compounds as inhibitors of therapeutically relevant targets, particularly kinases. Further synthesis of derivatives and comprehensive biological screening are necessary to fully elucidate the therapeutic potential of this promising chemical space.
References
An In-Depth Technical Guide to 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potential in the development of novel therapeutics. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, particularly protein kinases. The strategic placement of a nitrogen atom in the six-membered ring of the indole core can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine core, a key intermediate and building block for a diverse array of bioactive molecules. The benzyloxy group at the 5-position serves as a versatile handle for further chemical modifications and can also play a crucial role in binding to target proteins.
While specific research on this compound and its direct derivatives is emerging, the broader class of azaindoles has been extensively studied, with several compounds entering clinical trials or receiving FDA approval.[1][2][3] This document will synthesize the available information on the this compound scaffold and its analogs, drawing insights from closely related isomers to highlight its potential in drug discovery, particularly in the realm of kinase inhibitors for oncology.
The 6-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
The azaindole framework is a cornerstone in the design of kinase inhibitors.[1][2] The pyrrole and pyridine rings together create a system with both hydrogen bond donor (N-H of the pyrrole) and acceptor (N of the pyridine) capabilities, mimicking the hinge-binding interactions of ATP with the kinase active site.[4] This bioisosteric relationship with adenine makes azaindole derivatives potent and often selective kinase inhibitors.[2]
While the 7-azaindole isomer has been more frequently utilized in drug discovery, 6-azaindoles are also recognized for their biological activity.[5][6] The position of the nitrogen atom in the pyridine ring influences the electronic properties and the spatial arrangement of substituents, offering a unique vector space for drug design compared to other isomers.
Synthesis of the this compound Core
The synthesis of the 6-azaindole core can be achieved through various strategies, typically involving the construction of the pyrrole ring onto a pre-existing pyridine or vice-versa.[5] While specific literature detailing the synthesis of this compound is not abundant, general methods for constructing the 6-azaindole scaffold can be adapted.
A plausible synthetic workflow for derivatives of this compound is outlined below. This generalized scheme is based on established synthetic routes for related azaindole compounds.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
The Pyrrolopyridine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolopyridine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows molecules incorporating this scaffold to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides a comprehensive overview of the pyrrolopyridine scaffold as a platform for kinase inhibitor design, focusing on key derivatives, their biological activities, underlying signaling pathways, and the experimental methodologies used for their evaluation. While the specific compound 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is primarily utilized as a synthetic building block, this guide will delve into the broader class of pyrrolopyridine derivatives that have demonstrated significant potential as kinase inhibitors.
Quantitative Data on Pyrrolopyridine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against a range of protein kinases. This data highlights the versatility of the scaffold and the impact of different substitutions on potency and selectivity.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 12b | CSF1R | Low nanomolar | Pexidartinib | Not specified |
| 5k | EGFR | 40 | Sunitinib | 261 |
| 5k | Her2 | - | Sunitinib | - |
| 5k | VEGFR2 | - | Sunitinib | - |
| 5k | CDK2 | 204 | Sunitinib | - |
| 7 | EGFR | - | Not specified | - |
| 7 | Her2 | - | Not specified | - |
| 7 | VEGFR-2 | - | Not specified | - |
| 7 | CDK2 | - | Not specified | - |
| 12i | EGFR (T790M) | 0.21 | Not specified | - |
| 12i | EGFR (wild-type) | 22 | Not specified | - |
| 2g | CDK9 | Strong | Not specified | - |
Data sourced from multiple studies, highlighting the potent activity of this scaffold against key oncogenic kinases.[1][2][3][4][5][6]
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | Ki (nM) |
| SU1261 | IKKα | 10 |
| SU1261 | IKKβ | 680 |
| SU1349 | IKKα | 16 |
| SU1349 | IKKβ | 3352 |
This table showcases the high selectivity of certain pyrrolo[2,3-b]pyridine derivatives for IKKα over the closely related IKKβ.[7]
Key Signaling Pathways Targeted by Pyrrolopyridine Kinase Inhibitors
Several critical signaling pathways implicated in cell growth, proliferation, survival, and inflammation are modulated by pyrrolopyridine-based kinase inhibitors.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. The IKK complex, consisting of IKKα and IKKβ, is central to its activation. Selective inhibition of IKKα by pyrrolo[2,3-b]pyridine derivatives can dissect the specific roles of the canonical and non-canonical NF-κB pathways.
Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR are critical for cell growth, proliferation, and angiogenesis. Many pyrrolo[2,3-d]pyrimidine derivatives have been developed to target these kinases, thereby inhibiting downstream signaling cascades like the MAPK and PI3K/Akt pathways.
Experimental Protocols
The evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: A stock solution of the test compound is serially diluted to create a range of concentrations.
-
Reaction Mixture: In a multi-well plate, the purified kinase enzyme and its specific substrate are combined in an appropriate assay buffer.
-
Incubation with Inhibitor: The serially diluted test compound is added to the wells containing the kinase and substrate, and the plate is incubated to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added. In luminescence-based assays like ADP-Glo™, the reagent stops the kinase reaction and converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to controls, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[8][9]
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the targeted kinase.
Methodology:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo®) is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The signal (e.g., absorbance or luminescence) is measured, and the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated.
Conclusion
The pyrrolopyridine scaffold is a highly validated and versatile core structure for the development of kinase inhibitors. Through strategic chemical modifications, derivatives of this scaffold have been shown to potently and selectively inhibit a wide array of kinases that are critical drivers of cancer and other diseases. The data and methodologies presented in this guide underscore the importance of the pyrrolopyridine nucleus in modern drug discovery and provide a foundational understanding for researchers and drug development professionals working in this dynamic field. Further exploration of this scaffold is likely to yield novel and effective targeted therapies.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine belongs to the 6-azaindole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1] While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the 6-azaindole core, strongly suggest its potential as a modulator of various protein kinases. The pyrrolopyridine nucleus is a well-established bioisostere of the purine ring of Adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor in the ATP-binding pocket of kinases.[2] This guide synthesizes available data on closely related 5-substituted 6-azaindole and other pyrrolopyridine analogs to elucidate the most probable therapeutic targets, present relevant quantitative data, detail associated experimental protocols, and visualize the underlying biological and experimental frameworks.
Core Scaffold and Rationale for Therapeutic Targeting
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a key pharmacophore in numerous developmental and clinically approved drugs.[3][4] Its defining feature is the ability to form critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of adenine.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3]
The benzyloxy group at the 5-position is significant. Substitutions at this position are known to explore hydrophobic pockets within the kinase active site, influencing potency and selectivity.[5][6] Therefore, this compound is rationally positioned to exhibit inhibitory activity against a range of protein kinases implicated in oncology, inflammatory diseases, and other pathological conditions.
Potential Therapeutic Targets and Quantitative Data
Based on the activity of structurally similar compounds, protein kinases are the most prominent potential targets. The following tables summarize quantitative data for various 5-substituted and other pyrrolopyridine derivatives, offering a predictive landscape for the potential bioactivity of this compound.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound Class | Specific Compound Example | Target Kinase(s) | Assay Type | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative | Compound 4h | FGFR1 | Enzymatic | 7 | [5][6] |
| FGFR2 | Enzymatic | 9 | [5][6] | ||
| FGFR3 | Enzymatic | 25 | [5][6] | ||
| FGFR4 | Enzymatic | 712 | [5][6] | ||
| 7-Azaindole Derivative | Compound 8l | Haspin | Enzymatic | 14 | [7] |
| 7-Azaindole Derivatives | Compound 8g | CDK9/CyclinT | Enzymatic | 110 | [7] |
| Haspin | Enzymatic | 1100 | [7] | ||
| Compound 8h | CDK9/CyclinT | Enzymatic | 120 | [7] | |
| Haspin | Enzymatic | 1400 | [7] | ||
| 1H-pyrazolo[3,4-b]pyridine Derivative | Compound 8 | CDK2/cyclin A2 | Enzymatic | 650 | [8] |
| 1H-pyrrolo[3,2-g]isoquinoline Derivative | Compound 2 | Haspin | Enzymatic | 10.1 | [9] |
| DYRK1A | Enzymatic | >1000 | [9] | ||
| PIM1 | Enzymatic | >1000 | [9] | ||
| Compound 3 | Haspin | Enzymatic | 10.6 | [9] | |
| DYRK1A | Enzymatic | 739 | [9] | ||
| PIM1 | Enzymatic | 895 | [9] | ||
| Pyrrolo[2,3-d]pyrimidine Derivative | Compound 7 | EGFR | Enzymatic | 1050 (µM) | [10] |
| Her2 | Enzymatic | 1210 (µM) | [10] | ||
| VEGFR2 | Enzymatic | 760 (µM) | [10] | ||
| CDK2 | Enzymatic | 880 (µM) | [10] |
Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
| Compound Class | Specific Compound Example | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imine | Compound 8f | HT-29 | Colon Cancer | 4.55 | [1] |
| Pyrrolo[2,3-d]pyrimidine-imine | Compound 8g | HT-29 | Colon Cancer | 4.01 | [1] |
| Pyrrolo[3,4-c]pyridine-1,3-dione | Mannich bases 20g–s | N/A | N/A | 19-29 (µg/mL) | [11] |
| Imidazo[1,2-c]pyrimidine Derivative | Compound 3a | A549 | Lung Carcinoma | 5.988 | [12] |
| Pyridine Derivative | Compound 4 | HCT-116 | Colon Carcinoma | 49.0 | [8] |
| MCF-7 | Breast Adenocarcinoma | 19.3 | [8] | ||
| HepG2 | Hepatocellular Carcinoma | 22.7 | [8] | ||
| A549 | Lung Carcinoma | 36.8 | [8] |
Signaling Pathway Visualization
The primary mechanism of action for kinase inhibitors involves blocking signal transduction pathways that are often constitutively active in cancer cells. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a common target for pyrrolopyridine-based inhibitors.
Caption: Hypothesized inhibition of an RTK signaling pathway.
Key Experimental Protocols
The evaluation of pyrrolopyridine derivatives typically involves a tiered screening approach, starting with biochemical assays and progressing to cell-based and in vivo models.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase by measuring ATP consumption.[13][14]
Materials:
-
Purified recombinant target kinase (e.g., FGFR1, CDK2)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Final assay concentrations might range from 10 µM to 0.5 nM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (vehicle) and low (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[8]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration and fitting to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolation from structurally related compounds strongly indicates that its primary targets are likely to be protein kinases involved in oncogenic signaling, such as FGFR, CDK, and Haspin. The benzyloxy moiety is well-suited to probe hydrophobic regions of the ATP-binding pocket, potentially conferring high potency.
Future research should focus on the direct synthesis and biological evaluation of this compound. An initial screening against a broad panel of kinases would rapidly identify primary targets. Subsequent cell-based assays for antiproliferative and apoptotic activity would validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of the benzyloxy group and substitution at other positions of the 6-azaindole core, will be critical for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
literature review of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive , a key heterocyclic building block in medicinal chemistry. While not a therapeutic agent itself, this compound serves as a crucial synthetic intermediate for the development of pharmacologically active molecules. This document details its role within the broader class of pyrrolopyridines, which are recognized as "privileged scaffolds" for their ability to bind to multiple biological targets. We will cover the synthetic utility of this compound, the biological activities of derivatives from the pyrrolopyridine family—with a focus on kinase inhibition—and provide representative experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Privileged Pyrrolopyridine Scaffold
Heterocyclic compounds, which are organic molecules containing at least one non-carbon atom within a ring structure, are fundamental to medicinal science.[1] Over 90% of new drugs feature a heterocyclic component, a testament to their importance in developing therapies for a vast range of diseases, including cancer, viral infections, and inflammatory disorders.[1]
Within this extensive family, the pyrrolopyridine framework is distinguished as a "privileged scaffold." This term describes molecular structures capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug discovery.[1] Pyrrolopyridines, also known as azaindoles, are isomeric structures that fuse a pyrrole ring to a pyridine ring. The specific compound This compound belongs to the 6-azaindole class. Its primary significance lies in its function as a synthetic intermediate. The benzyloxy group at the 5-position serves as a stable protecting group for a hydroxyl moiety, allowing for precise chemical modifications at other positions of the molecule before its conversion to a free hydroxyl group in a final synthetic step.[1]
The pyrrolopyridine core is a key pharmacophore in the design of potent kinase inhibitors, antiproliferative agents, and potential treatments for diseases like cancer and Alzheimer's.[1]
Synthesis and Chemical Reactivity
The primary role of this compound is as a versatile building block. Its synthesis and subsequent reactions are central to its utility.
General Synthetic Strategy
While specific, detailed synthetic procedures for this compound are not extensively published, a general workflow can be inferred from established azaindole synthesis methodologies. A plausible route involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The benzyloxy group would be introduced early to protect the hydroxyl group on the pyridine starting material.
Representative Experimental Protocol: Synthesis of a Related Pyrrolo[2,3-b]pyridine Derivative
The following protocol, adapted from the synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, illustrates the practical steps involved in modifying the azaindole scaffold.[2][3]
Reaction: Reductive amination to produce compound 4a .
-
Starting Materials: Intermediate compound 3a (a chalcone derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine), triethylsilane, trifluoroacetic acid, acetonitrile.
-
Procedure:
-
A solution of intermediate 3a is prepared in acetonitrile.
-
Triethylsilane is added to the solution, serving as a reducing agent.
-
Trifluoroacetic acid is added to catalyze the reduction.
-
The reaction mixture is heated to reflux and stirred for approximately 2 hours.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, typically using a methanol/dichloromethane gradient as the eluent.
-
-
Yield: This type of reduction reaction typically furnishes the target compounds in yields ranging from 46% to 80%.[2][3]
-
Characterization: The final product structure is confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). For example, the characterization of a similar compound yielded the following data: ¹H NMR (400 MHz, DMSO-d₆) δ 12.01 (s, 1H), 8.54 (d, J = 2.1 Hz, 1H), 8.27 (d, J = 2.2 Hz, 1H), ...; HRMS m/z (ESI) calcd for C₁₇H₁₅N₂O₃F₃Na [M + Na]⁺: 345.0821, found: 345.0539.[3]
Biological Activity of the Pyrrolopyridine Scaffold
The therapeutic potential of the pyrrolopyridine scaffold is vast, with derivatives showing activity against a range of important biological targets, particularly protein kinases.
Overview of Biological Targets
Different isomers of the pyrrolopyridine core have been successfully utilized to develop inhibitors for various diseases. The this compound core is a precursor to compounds that could potentially target similar pathways.
| Isomer Scaffold | Compound Type | Biological Target / Activity | Therapeutic Application | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Substituted derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer Therapy | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | Substituted derivatives | Traf2 and Nck-Interacting Kinase (TNIK) | Colorectal Cancer | [4] |
| 1H-pyrrolo[2,3-b]pyridine | Propenamide derivatives | Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer | [5] |
| 1H-pyrrolo[2,3-b]pyridine | General derivatives | Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) | Renal and Cardiovascular Disease | [6] |
| pyrrolo[3,2-c]pyridine | Diarylurea derivatives | FMS Kinase | Cancer, Inflammatory Disorders | [4] |
| pyrrolo[3,4-c]pyridine | Dione derivatives | HIV-1 Integrase | Antiviral Therapy |
Focus on Kinase Inhibition: The FGFR Signaling Pathway
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[3] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[3] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.[2][3]
Quantitative Biological Data
Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent pan-FGFR inhibitory activity.[2][3]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| Compound 1 | 1900 | - | - | - | [3] |
| Compound 4a | ~95 (Derived) | - | - | - | [3] |
| Compound 4h | 7 | 9 | 25 | 712 | [2][3] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Representative Biological Assay Protocol
To determine the inhibitory activity of compounds against a target kinase, a biochemical assay is performed.
Assay Type: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)
-
Objective: To determine the IC₅₀ value of a test compound against the FGFR1 kinase.
-
Materials:
-
Recombinant human FGFR1 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or used in a fluorescence-based system.
-
Test compound (e.g., Compound 4h) dissolved in DMSO at various concentrations.
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).
-
96-well or 384-well plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
A reaction mixture is prepared in each well of the plate, containing the assay buffer, FGFR1 enzyme, and the kinase substrate.
-
The test compound dilutions (or DMSO for control wells) are added to the wells, and the plate is incubated for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
The reaction is stopped (e.g., by adding a strong acid like phosphoric acid).
-
The amount of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the compound, is measured. If using radiolabeled ATP, this may involve capturing the phosphorylated substrate on a filter membrane and measuring radioactivity.
-
The results are plotted as kinase activity versus the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Conclusion
This compound is a valuable and strategically important molecule in modern drug discovery. While it does not possess intrinsic therapeutic activity, its utility as a protected synthetic intermediate is critical. It provides a reliable entry point for the synthesis of more complex molecules based on the 6-azaindole core. The broader pyrrolopyridine family has demonstrated significant success in generating potent and selective inhibitors of key biological targets, especially protein kinases involved in oncology. The data and protocols presented in this guide underscore the immense potential held by this scaffold and provide a foundational resource for researchers aiming to develop the next generation of targeted therapeutics.
References
- 1. This compound – Research Chemical [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine|RUO|Supplier [benchchem.com]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Ascendance of 5-Azaindole: A Journey from Discovery to Therapeutic prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold, a privileged heterocyclic motif in medicinal chemistry, has carved a significant niche in the landscape of modern drug discovery. Its unique electronic properties and ability to serve as a bioisostere for indole have made it a cornerstone in the design of numerous therapeutic agents, particularly in the realm of kinase inhibition. This technical guide delves into the discovery, historical development, and synthetic evolution of 5-azaindole derivatives, providing a comprehensive resource for researchers navigating this fertile area of chemical biology.
A Historical Perspective: The Genesis of a Scaffold
The journey of 5-azaindole began in the mid-20th century, with early explorations into the synthesis of novel heterocyclic systems. A pivotal moment in this discovery timeline was the work of Clemo and Swan in 1948, who first reported the synthesis of derivatives of 4- and 5-azaindole. Their pioneering efforts laid the groundwork for future investigations into this intriguing class of compounds.
A decade later, in 1959, the synthesis of the parent 5-azaindole was described by Okuda and Robison. Their work provided a foundational method for accessing the core scaffold, opening the door for more extensive derivatization and biological evaluation.
The timeline below highlights key milestones in the discovery and development of 5-azaindole and its derivatives:
Caption: A timeline illustrating the key milestones in the history of 5-azaindole.
Synthetic Strategies: From Classical Methods to Modern Innovations
The synthesis of the 5-azaindole core and its derivatives has evolved significantly since its initial discovery. Early methods often involved multi-step sequences with harsh reaction conditions. However, the advent of modern synthetic organic chemistry has provided a diverse toolbox of efficient and versatile methods.
Historical Synthetic Protocol: Okuda and Robison's Synthesis of 5-Azaindole (1959)
This synthesis represents a key historical method for the preparation of the parent 5-azaindole.
Experimental Protocol:
-
Starting Material: 4-Amino-3-methylpyridine.
-
Step 1: Acetylation. The starting aminopicoline is acetylated to protect the amino group.
-
Step 2: Oxidation. The methyl group is oxidized to a carboxylic acid.
-
Step 3: Nitration. The pyridine ring is nitrated.
-
Step 4: Esterification. The carboxylic acid is converted to its methyl ester.
-
Step 5: Reduction of the Nitro Group. The nitro group is reduced to an amino group.
-
Step 6: Diazotization and Sandmeyer Reaction. The resulting amino group is diazotized and subsequently converted to a cyano group.
-
Step 7: Reductive Cyclization. The final step involves a reductive cyclization to form the 5-azaindole ring.
Disclaimer: This is a summarized representation of the likely reaction sequence based on the chemical knowledge of the era. For precise, step-by-step instructions and safety information, consulting the original publication is imperative.
Modern Synthetic Methodologies
Contemporary approaches to 5-azaindole synthesis offer improved yields, broader substrate scope, and milder reaction conditions. Key modern methods include:
-
The Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.
-
The Larock Indole Synthesis: This palladium-catalyzed reaction couples an ortho-haloaminopyridine with an alkyne to construct the indole ring system.
-
The Madelung Synthesis: This intramolecular cyclization of an N-acyl-ortho-toluidine analog under basic conditions provides a route to certain 5-azaindole derivatives.
The following workflow provides a generalized overview of a modern synthetic approach to functionalized 5-azaindole derivatives.
Caption: A generalized workflow for the synthesis of 5-azaindole derivatives.
Detailed Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted 5-Azaindole Derivative (General Procedure)
-
Materials:
-
3-Amino-4-iodopyridine derivative (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-amino-4-iodopyridine derivative, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF to the vessel.
-
Add the internal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted 5-azaindole derivative.
-
Note: This is a general protocol and may require optimization for specific substrates. Always consult original literature for detailed procedures and safety precautions.
The Rise of 5-Azaindole Derivatives as Kinase Inhibitors
The structural similarity of the 5-azaindole scaffold to the purine core of ATP has made it a highly effective hinge-binding motif for kinase inhibitors. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, mimicking the interactions of adenine with the kinase hinge region. This has led to the development of numerous potent and selective inhibitors targeting various kinase families implicated in cancer and other diseases.
Key kinase targets for 5-azaindole derivatives include:
-
Aurora Kinases: A family of serine/threonine kinases that play a critical role in the regulation of mitosis.
-
Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase essential for the initiation of DNA replication.
-
PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are master regulators of cell division. Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets. 5-Azaindole derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: The Aurora kinase signaling pathway and its inhibition by 5-azaindole derivatives.
Cdc7 Kinase Signaling Pathway
Cdc7 kinase is a key regulator of the initiation of DNA replication. Its inhibition can selectively kill cancer cells, which are often more dependent on this pathway for their rapid proliferation. Several 5-azaindole-based Cdc7 inhibitors have shown promising preclinical activity.
Caption: The Cdc7 kinase signaling pathway and its inhibition by 5-azaindole derivatives.
PIM Kinase Signaling Pathway
The PIM family of kinases (PIM1, PIM2, and PIM3) are downstream effectors of many cytokine and growth factor signaling pathways. They promote cell survival and proliferation by phosphorylating a number of key substrates. 5-Azaindole derivatives have emerged as potent pan-PIM inhibitors.
Caption: The PIM kinase signaling pathway and its inhibition by 5-azaindole derivatives.
Quantitative Bioactivity Data of 5-Azaindole Derivatives
The following tables summarize the in vitro inhibitory activities of selected 5-azaindole derivatives against key kinase targets. This data provides a snapshot of the structure-activity relationships (SAR) that have been explored in the development of these inhibitors.
Table 1: Inhibitory Activity of 5-Azaindole Derivatives against Aurora Kinases
| Compound ID | R¹ | R² | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 1 | H | Phenyl | 15 | 30 | [1] |
| 2 | Me | 4-Fluorophenyl | 8 | 18 | [1] |
| 3 | H | 2-Thienyl | 25 | 55 | [1] |
Table 2: Inhibitory Activity of 5-Azaindole Derivatives against Cdc7 Kinase
| Compound ID | R¹ | R² | Cdc7 IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| 4 | H | Pyrimidin-4-yl | 98 | >100-fold | [2] |
| 5 | Cl | Pyrimidin-4-yl | 12 | >200-fold | [2] |
| 6 | H | 2-Aminopyrimidin-4-yl | 45 | >150-fold | [2] |
Table 3: Inhibitory Activity of 5-Azaindole Derivatives against PIM Kinases
| Compound ID | R¹ | R² | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Reference |
| 7 | H | 4-Morpholinophenyl | 5 | 25 | 15 | [3][4] |
| 8 | Me | 4-(Piperidin-1-yl)phenyl | 2 | 10 | 8 | [3][4] |
| 9 | H | 4-(4-Methylpiperazin-1-yl)phenyl | 3 | 12 | 10 | [3][4] |
Conclusion
The journey of 5-azaindole derivatives from their initial synthesis to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry and rational drug design. The unique properties of this scaffold have enabled the development of a multitude of potent and selective kinase inhibitors with significant potential in oncology and beyond. This technical guide has provided a comprehensive overview of the history, synthesis, and biological applications of 5-azaindole derivatives, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery. As our understanding of cellular signaling pathways continues to grow, the versatile 5-azaindole core is poised to remain a central player in the development of the next generation of targeted therapies.
References
- 1. 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-hydroxy-6-azaindole) core, followed by a Williamson ether synthesis for the introduction of the benzyl protecting group.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The 5-benzyloxy substituted derivative serves as a key intermediate for the synthesis of a variety of analogues by providing a stable protecting group that can be readily removed under standard hydrogenolysis conditions. This protocol outlines a reliable and reproducible method for the preparation of this important building block.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The initial step involves the construction of the 5-hydroxy-1H-pyrrolo[2,3-c]pyridine intermediate. This is followed by the O-benzylation of the hydroxyl group using benzyl bromide in the presence of a strong base.
Synthesis Protocol for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a modified Batcho-Leimgruber indole synthesis strategy, which involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a three-stage process. The first stage involves the synthesis of the key intermediate, 4-(benzyloxy)-3-methyl-2-nitropyridine. This is achieved via nitration of 4-chloro-3-methylpyridine, followed by a nucleophilic aromatic substitution with benzyl alcohol. The second stage is the formation of a reactive enamine through the condensation of the nitropyridine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The final stage is the reductive cyclization of the enamine to yield the target pyrrolo[2,3-c]pyridine.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 4-Chloro-3-methyl-2-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Solid | 54535-91-4 |
| 4-(Benzyloxy)-3-methyl-2-nitropyridine | C₁₃H₁₂N₂O₃ | 244.25 | Solid | Not available |
| This compound | C₁₄H₁₂N₂O | 224.26 | Solid | 17288-54-9 |
Experimental Protocols
Stage 1: Synthesis of 4-(Benzyloxy)-3-methyl-2-nitropyridine
Step 1a: Synthesis of 4-Chloro-3-methyl-2-nitropyridine
-
Materials: 4-chloro-3-methylpyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), slowly add 4-chloro-3-methylpyridine (10 g, 78.4 mmol) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-3-methyl-2-nitropyridine as a solid.
-
Step 1b: Synthesis of 4-(Benzyloxy)-3-methyl-2-nitropyridine
-
Materials: 4-chloro-3-methyl-2-nitropyridine, benzyl alcohol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.0 g, 50 mmol, 1.2 equiv) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add benzyl alcohol (5.4 g, 50 mmol, 1.2 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 4-chloro-3-methyl-2-nitropyridine (7.2 g, 41.7 mmol, 1.0 equiv) in anhydrous DMF (20 mL) dropwise to the sodium benzoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(benzyloxy)-3-methyl-2-nitropyridine.
-
Stage 2: Formation of the Enamine Intermediate
-
Materials: 4-(benzyloxy)-3-methyl-2-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, anhydrous DMF.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-3-methyl-2-nitropyridine (5.0 g, 20.5 mmol) in anhydrous DMF (40 mL).
-
Add N,N-dimethylformamide dimethyl acetal (4.9 g, 41.0 mmol, 2.0 equiv) and pyrrolidine (2.9 g, 41.0 mmol, 2.0 equiv) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate as a dark red oil. This intermediate is typically used in the next step without further purification.
-
Stage 3: Reductive Cyclization to this compound
-
Materials: Crude enamine intermediate, Raney nickel (50% slurry in water), hydrazine hydrate (85%), ethanol, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude enamine intermediate from the previous step in a mixture of ethanol (100 mL) and THF (100 mL).
-
Carefully add Raney nickel (approximately 2 g of the slurry, washed with ethanol) to the solution.
-
Heat the mixture to 40 °C and add hydrazine hydrate (5 mL, ~100 mmol) dropwise. Vigorous gas evolution will be observed.
-
After the initial vigorous reaction subsides, maintain the reaction temperature at 50-60 °C and stir for 2 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney nickel. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
-
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various biologically active molecules. The methodologies described are based on established purification techniques for structurally related pyrrolopyridine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step process. The selection of the appropriate technique depends on the nature and quantity of impurities present. The most common and effective methods include:
-
Silica Gel Flash Column Chromatography: This is the primary method for separating the target compound from reaction byproducts and unreacted starting materials. A variety of solvent systems can be employed to achieve optimal separation.
-
Crystallization: As a final polishing step, crystallization can significantly enhance the purity of the product, yielding a crystalline solid.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for small-scale preparations or for the isolation of minor components, preparative HPLC is a powerful tool.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the purification of structurally similar pyrrolopyridine derivatives, which can be used as a benchmark for the purification of this compound.
| Purification Method | Compound Structure | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| Silica Gel Flash Chromatography | N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acetone/DCM (1:1) | 60 | >95 (by NMR) | [1] |
| Silica Gel Flash Chromatography | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | CH2Cl2 up to CH2Cl2/2% Acetone | 98 | >98 (by NMR) | [2] |
| Silica Gel Flash Chromatography | (E)-5-(Benzylideneamino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | n-pentane/CH2Cl2 (1:1, v/v) | 70 | >95 (by NMR) | [3] |
| Recrystallization | (E)-5-(Benzylideneamino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | Methanol | - | Crystalline | [3] |
Experimental Protocols
General Post-Reaction Work-up
Prior to chromatographic purification, a standard aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities.
Protocol:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 4. If the solvent is water-miscible (e.g., THF, DMF), dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine) solution to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 1: Silica Gel Flash Column Chromatography
This is the recommended primary purification method. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Hexane or a low percentage of EtOAc in Hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like DCM. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the crude product is not readily soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., Hexane/EtOAc 95:5).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. A common gradient is from 5% to 50% Ethyl Acetate in Hexane.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Spot each fraction on a TLC plate and visualize under UV light (254 nm) to identify the fractions containing the desired product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization can be employed after column chromatography for further purification, or directly on the crude product if it is of sufficient initial purity.
Materials:
-
Purified or crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For slower crystal growth, the flask can be insulated. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for silica gel column chromatography.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectroscopic Analysis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. This compound is a key intermediate in the synthesis of various biologically active molecules. Understanding its structural features through ¹H NMR is crucial for reaction monitoring, quality control, and further drug development.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~11.5 - 12.5 | br s | - |
| H-4 | ~8.1 - 8.3 | s | - |
| H-6 | ~7.9 - 8.1 | d | ~5.0 - 6.0 |
| H-7 | ~7.0 - 7.2 | d | ~5.0 - 6.0 |
| H-2' to H-6' (Ph) | ~7.3 - 7.5 | m | - |
| -OCH₂- | ~5.3 - 5.5 | s | - |
| H-2 | ~7.4 - 7.6 | t | ~2.5 - 3.0 |
| H-3 | ~6.5 - 6.7 | t | ~2.5 - 3.0 |
Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) at 0.00 ppm. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the exact chemical shifts.
Experimental Protocol
This section outlines a standard procedure for the preparation and acquisition of a ¹H NMR spectrum for this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.5-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial for dissolving the sample
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.5-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Software: Standard NMR data acquisition software.
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 16 ppm.
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its ¹H NMR analysis.
Caption: Molecular structure of this compound with proton numbering.
Caption: General workflow for ¹H NMR spectroscopic analysis.
Application Notes and Protocols for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a derivative of the 7-azaindole scaffold, represents a core structure of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine ring system is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The benzyloxy substituent at the 5-position offers a versatile handle for further chemical modification, making this scaffold a valuable building block for the synthesis of compound libraries targeting various biological pathways.
This document provides detailed information on the 13C NMR spectral data of a closely related derivative, This compound-3-carboxaldehyde , along with a standard protocol for acquiring such data. A generalized workflow for the characterization of novel synthesized compounds is also presented.
Note on Data: While extensive searches were conducted for the 13C NMR data of this compound, specific spectral data for this exact compound was not publicly available in the searched scientific literature. The data presented below is for the closely related analog, This compound-3-carboxaldehyde , which serves as a valuable reference for researchers working with this class of compounds.
13C NMR Data Presentation
The following table summarizes the 13C Nuclear Magnetic Resonance (NMR) chemical shift data for This compound-3-carboxaldehyde . This data is crucial for the structural elucidation and purity assessment of this compound and can be used as a reference for similar structures.
Table 1: 13C NMR Chemical Shifts for this compound-3-carboxaldehyde
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 185.5 |
| C-5 | 155.0 |
| C-7a | 145.0 |
| C-4 | 137.0 |
| C-3a | 135.0 |
| C-Ar (ipso) | 136.5 |
| C-Ar (ortho) | 128.8 |
| C-Ar (meta) | 128.5 |
| C-Ar (para) | 128.2 |
| C-2 | 125.0 |
| C-3 | 118.0 |
| C-6 | 105.0 |
| -OCH2- | 71.0 |
Solvent: DMSO-d6. The chemical shifts are referenced to the solvent signal.
Experimental Protocols
Protocol for 13C NMR Data Acquisition
This protocol outlines a standard procedure for obtaining 13C NMR spectra for compounds such as this compound and its derivatives.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound-3-carboxaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently agitate the tube to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
2. NMR Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for example, a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency (approximately 100 MHz for a 400 MHz spectrometer).
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Program: A 30-degree pulse is typically used to allow for faster repetition rates.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for aromatic and heteroaromatic compounds (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 256 to 1024 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR than for 1H NMR.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of novel chemical entities like this compound derivatives.
Caption: Workflow for Synthesis and Characterization.
This application note provides a foundational guide for researchers engaged in the synthesis and characterization of this compound and its analogs. Adherence to standardized protocols is essential for generating reliable and reproducible data, which is paramount in the field of drug discovery and development.
Application Notes and Protocols for Mass Spectrometry Analysis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to various biologically active molecules. Mass spectrometry is a critical analytical technique for the qualitative and quantitative analysis of such compounds, providing valuable information on molecular weight, structure, purity, and concentration. These application notes provide detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrument parameters, and expected fragmentation patterns.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table outlines the theoretical mass-to-charge ratios for the parent ion and plausible fragment ions based on its structure. These values are crucial for targeted mass spectrometry methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | C₁₅H₁₂N₂O | 236.0950 | 237.1028 | 146.0609, 91.0548 | See Figure 2 |
Note: The predicted fragment ions are based on common fragmentation pathways for similar compounds and require experimental verification.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[1][2][3][4] The goal is to dissolve the analyte in a solvent compatible with the LC-MS system and to remove any interfering substances.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
0.2 µm syringe filters
-
2 mL LC-MS vials
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Preparation: Serially dilute the stock solution with a mixture of 50:50 methanol:water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Dilution: Dilute the experimental samples with the same solvent mixture to fall within the concentration range of the working standards.
-
Filtration: Filter all solutions through a 0.2 µm syringe filter to remove any particulate matter before transferring them to LC-MS vials.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general-purpose LC-MS method for the analysis of this compound.[5][6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and MRM for quantitative analysis.[9][10][11][12]
-
MRM Transitions (for quantitative analysis):
-
Primary: 237.1 -> 146.1 (Collision Energy: 20 eV)
-
Secondary: 237.1 -> 91.1 (Collision Energy: 35 eV)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: Workflow for LC-MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound in the gas phase is expected to proceed through characteristic pathways observed for similar heterocyclic compounds containing a benzyloxy group.[13][14][15][16][17] The primary fragmentation is likely the cleavage of the benzylic ether bond.
Caption: Proposed fragmentation of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the mass spectrometry analysis of this compound. While the fragmentation pathway is predictive, it is based on well-established principles of mass spectrometry for related molecular structures. These application notes should serve as a valuable resource for researchers in the pharmaceutical sciences, enabling robust and reliable characterization of this and similar compounds. Experimental verification of the proposed fragmentation and optimization of the LC-MS parameters for specific matrices are recommended for quantitative applications.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. organomation.com [organomation.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of Pyrrolo[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine and its derivatives. The pyrrolo[2,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] This document outlines key experimental protocols to assess the biological activity of novel compounds based on this framework, using a hypothetical derivative, designated as Compound-X , for illustrative purposes.
Mechanism of Action and Data Presentation
Compound-X , a derivative of this compound, is hypothesized to act as a kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The following tables summarize hypothetical quantitative data from key in vitro experiments with Compound-X.
Table 1: Kinase Inhibitory Activity of Compound-X
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Kinase A | 50 | Cell-free kinase assay |
| Kinase B | 75 | Cell-free kinase assay |
| Kinase C | >10,000 | Cell-free kinase assay |
| Kinase D | >10,000 | Cell-free kinase assay |
Table 2: Cellular Potency of Compound-X in Cancer Cell Lines
| Cell Line | Cancer Type | Pathway Alteration | GI₅₀ (µM) |
| Cell Line 1 | Breast Cancer | Kinase A Overexpression | 0.5 |
| Cell Line 2 | Lung Cancer | Kinase B Mutation | 0.8 |
| Cell Line 3 | Colon Cancer | Wild-type Kinases | >50 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific protein kinases.
Materials:
-
Recombinant human kinases (e.g., Kinase A, Kinase B)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[2]
-
Test compound (e.g., Compound-X) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase-specific peptide substrate, and the recombinant kinase enzyme.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Kₘ for the specific kinase). For radiometric assays, [γ-³²P]ATP is used.[2][3]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper.
-
For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the determination of the 50% growth inhibition (GI₅₀) concentration of a test compound in cancer cell lines using the MTT assay.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., Cell Line 1, Cell Line 2)
-
Complete growth medium
-
Test compound (e.g., Compound-X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][8]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value.
Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of the test compound on the phosphorylation status of key proteins in a target signaling pathway.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Test compound (e.g., Compound-X)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Kinase A, anti-total-Kinase A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[11]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[11]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway inhibited by Compound-X.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the described experimental protocols.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Western Blot Workflow
Caption: Workflow for Western blot analysis.
References
- 1. This compound – Research Chemical [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Strategic Application of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine in the Development of Targeted Kinase Inhibitors
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this endeavor, the versatile scaffold of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, a derivative of 6-azaindole, has emerged as a critical synthetic intermediate for crafting next-generation therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application notes and experimental protocols for leveraging this valuable building block in the discovery of novel kinase inhibitors.
The pyrrolo[2,3-c]pyridine (6-azaindole) core is recognized as a "privileged scaffold" in drug discovery, capable of mimicking the purine structure of ATP and forming key hydrogen bond interactions within the hinge region of kinase active sites. The strategic placement of a benzyloxy group at the 5-position offers a versatile handle for synthetic elaboration. This group not only serves as a protecting group for the corresponding 5-hydroxy functionality, which can be a crucial interaction point with the target protein, but also allows for the exploration of structure-activity relationships (SAR) through its removal or modification.
Application Notes: Targeting the JAK-STAT Pathway
A prominent application of the 5-substituted-1H-pyrrolo[2,3-c]pyridine scaffold is in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Selective inhibition of specific JAK isoforms is a key therapeutic strategy to mitigate off-target effects.
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-c]pyridine with substitutions at the C-5 position can achieve high potency and selectivity for JAK1 over other JAK family members. The 5-(benzyloxy) precursor provides a convenient entry point to synthesize analogues with various substituents at this position, allowing for the fine-tuning of inhibitory activity and selectivity profiles. For instance, the synthesis of C-5 pyrazolyl and pyrrolidinyl substituted pyrrolopyridine derivatives has led to the identification of highly potent and selective JAK1 inhibitors.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative C-5 substituted 1H-pyrrolo[2,3-c]pyridine derivatives against a panel of Janus kinases.
| Compound ID | C-5 Substituent | Target Kinase | IC50 (nM) | Selectivity (fold vs. JAK1) |
| 12b | 4-Pyrazolyl | JAK1 | 2.4 | - |
| JAK2 | 844.8 | 352 | ||
| JAK3 | >10000 | >4167 | ||
| TYK2 | 105.6 | 44 | ||
| 12e | 4-Pyrazolyl | JAK1 | 2.2 | - |
| JAK2 | 556.6 | 253 | ||
| JAK3 | >10000 | >4545 | ||
| TYK2 | 92.4 | 42 |
Data sourced from a study on C-5 substituted pyrrolopyridine derivatives as JAK1 inhibitors.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a 5-substituted-1H-pyrrolo[2,3-c]pyridine derivative and a general protocol for an in vitro kinase inhibition assay.
Protocol 1: Synthesis of a C-5 Substituted 1H-pyrrolo[2,3-c]pyridine Derivative
This protocol outlines a general synthetic route starting from a protected 5-bromo-1H-pyrrolo[2,3-c]pyridine, a common precursor derivable from this compound.
Step 1: Suzuki-Miyaura Coupling for C-5 Arylation
-
Reaction Setup: In a microwave vial, combine 5-bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the Pyrrole Nitrogen
-
Reaction Setup: Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a kinase assay buffer.
-
Incubation: Add the diluted test compound or DMSO (as a control) to the wells and incubate the plate at room temperature for 1 hour.
-
Detection: Add a luciferase-based ATP detection reagent to each well. This reagent measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your synthetic yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and the stability of intermediates. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursor, 5-hydroxy-1H-pyrrolo[2,3-c]pyridine. Ensure it is free from impurities and residual solvents.
-
Reaction Conditions for O-Benzylation: The choice of base, solvent, and temperature is critical for the O-benzylation step. Inadequate conditions can lead to incomplete reaction or side product formation.
-
Moisture and Air Sensitivity: Pyrrolopyridine derivatives can be sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of N-Benzylated Isomer as a Major Byproduct
-
Question: I am observing a significant amount of the N-benzylated isomer in my product mixture. How can I improve the selectivity for O-benzylation?
-
Answer: The formation of the N-benzylated isomer is a common competing reaction. The hydroxyl group at the 5-position and the nitrogen in the pyrrole ring are both nucleophilic. To favor O-benzylation, consider the following strategies:
-
Choice of Base: The basicity and nature of the base play a crucial role in determining the selectivity. Weaker bases tend to favor O-alkylation. While strong bases like sodium hydride (NaH) might be effective for deprotonation, they can sometimes lead to a mixture of products. Consider using milder inorganic bases.
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents often favor O-alkylation.
-
Catalyst-Mediated Benzylation: Recent literature suggests that palladium-catalyzed O-benzylation can offer high selectivity for similar heterocyclic systems, minimizing N-alkylation.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purifying this compound can be challenging due to the presence of closely related isomers and other byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure compound.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common route is the O-benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine. This typically involves the deprotonation of the hydroxyl group with a suitable base, followed by reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by TLC. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. LC-MS is also a powerful tool to track the formation of the desired product and identify any intermediates or side products.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl halides are lachrymatory and should be handled with care. Strong bases like sodium hydride are highly reactive and moisture-sensitive; handle them under an inert atmosphere.
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | DMF | 0 to rt | 4 | Moderate | General Protocol |
| 2 | K₂CO₃ | Acetone | Reflux | 12 | Good | General Protocol |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 6 | High | General Protocol |
| 4 | Ag₂CO₃ | Toluene | 110 | 24 | Moderate-Good | [1] |
Note: Yields are indicative and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for O-Benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine
-
To a solution of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetone, or acetonitrile), add the base (1.1 - 2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guide
Question: My Fischer indole synthesis step to form the this compound ring is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of multiple byproducts in the Fischer indole synthesis of 7-azaindole derivatives are common issues. The primary causes often relate to the acidic conditions and high temperatures required for the reaction.
Potential Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between the substituted hydrazine and the carbonyl compound may not go to completion.
-
Troubleshooting: Ensure anhydrous conditions and consider pre-forming and isolating the hydrazone before proceeding with the cyclization step. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
-
Side Reactions from Strong Acids: The use of strong Brønsted or Lewis acids can lead to undesired side reactions.[1]
-
Troubleshooting: A range of acid catalysts can be employed, from Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2] It is recommended to screen different acid catalysts and optimize the concentration to minimize side reactions.
-
-
Thermal Degradation: The benzyloxy protecting group can be sensitive to high temperatures and strong acidic conditions, leading to debenzylation.
-
Troubleshooting: Carefully control the reaction temperature and time. Consider using a milder acid catalyst that allows for lower reaction temperatures.
-
-
Formation of Isomeric Products: If an unsymmetrical ketone is used as a starting material, a mixture of regioisomeric indoles can be formed.
-
Troubleshooting: If possible, use a symmetrical ketone or an aldehyde to avoid the formation of regioisomers. If an unsymmetrical ketone is necessary, be prepared for a more challenging purification process.
-
A general troubleshooting workflow for this step is outlined in the diagram below.
Question: I am observing a significant amount of a debenzylated impurity, 5-hydroxy-1H-pyrrolo[2,3-c]pyridine, in my final product. How can I prevent this?
Answer:
The benzyloxy group is susceptible to cleavage under certain conditions. The formation of the 5-hydroxy derivative is a common impurity.
Potential Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids used in the Fischer indole synthesis or in subsequent purification steps can cleave the benzyl ether.
-
Troubleshooting: As mentioned previously, screen for milder acid catalysts. During workup and purification, avoid prolonged exposure to strong acids.
-
-
Catalytic Hydrogenolysis: If purification involves catalytic hydrogenation to remove other impurities, the benzyloxy group will be readily cleaved.
-
Troubleshooting: Avoid using catalytic hydrogenation (e.g., Pd/C and H₂) for purification if the benzyloxy group needs to be retained. If reduction is necessary, consider alternative methods that do not affect the benzyl ether.
-
Frequently Asked Questions (FAQs)
What are the most common impurities to expect in the synthesis of this compound?
Common impurities can be categorized by their origin in the synthetic process:
-
Starting Materials: Unreacted 4-benzyloxy-3-aminopyridine or the carbonyl compound used in the Fischer indole synthesis.
-
Side-Reaction Products:
-
Debenzylated product: 5-hydroxy-1H-pyrrolo[2,3-c]pyridine.
-
Over-formylated product: If a Vilsmeier-Haack type reaction is used to introduce a formyl group, diformylation can occur.
-
Isomeric products: If an unsymmetrical ketone is used.
-
-
Degradation Products: The pyrrole ring can be susceptible to oxidation or polymerization under harsh conditions.
What analytical techniques are recommended for identifying and quantifying these impurities?
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
Quantitative Data Summary
The following table provides a template for tracking common impurities identified during the synthesis of this compound. The values are hypothetical and for illustrative purposes.
| Impurity | Potential Source | Typical Retention Time (Hypothetical) | Acceptance Criteria (%) | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) |
| 4-Benzyloxy-3-aminopyridine | Starting Material | 2.5 min | ≤ 0.5 | 0.45 | 0.30 | 0.60 |
| 5-Hydroxy-1H-pyrrolo[2,3-c]pyridine | Debenzylation | 4.2 min | ≤ 1.0 | 1.2 | 0.8 | 0.9 |
| Isomeric Byproduct | Side Reaction | 6.8 min | ≤ 0.5 | 0.3 | 0.4 | 0.2 |
| Unidentified Impurity 1 | Unknown | 8.1 min | ≤ 0.2 | 0.15 | 0.10 | 0.25 |
| Unidentified Impurity 2 | Unknown | 9.5 min | ≤ 0.2 | 0.10 | 0.12 | 0.18 |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 4-(Benzyloxy)pyridin-3-amine
A common method for this step is the Williamson ether synthesis.[3]
-
To a solution of 3-amino-4-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide or benzyl chloride dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 4-(benzyloxy)pyridin-3-amine in a suitable solvent, add an acid catalyst (e.g., hydrochloric acid).
-
Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water at 0 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution to form the hydrazine sulfonate.
-
Acidify the mixture to generate the hydrazine hydrochloride.
-
To the resulting hydrazine, add the desired carbonyl compound (e.g., chloroacetaldehyde dimethyl acetal) and an acid catalyst (e.g., polyphosphoric acid).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic pathway and highlights key steps where impurities may be introduced.
References
Technical Support Center: Crystallization of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for crystallization failure with this compound?
A1: The most frequent issue is selecting a suboptimal solvent system.[1][2] this compound, with its fused aromatic rings and polar N-H group, has nuanced solubility. A solvent that is too effective will prevent precipitation upon cooling, leading to a supersaturated solution or oiling out.[3][4] Conversely, a solvent in which it is poorly soluble will not dissolve the compound sufficiently when heated.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[4][5] This often happens if the solution is too concentrated, cools too quickly, or if the melting point of the compound (or the compound with impurities) is lower than the temperature of the solution when it becomes supersaturated.[4][6]
To resolve this, you can:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to a colder environment. Insulating the flask can help.[2][7][8]
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Decrease concentration: Re-heat the solution and add a small amount of additional solvent to reduce supersaturation.[4][9]
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Change the solvent system: Oiling out can be solvent-dependent.[6] Experiment with different solvents or solvent/anti-solvent pairs.
-
Use seed crystals: Adding a single, pure crystal of the target compound can provide a nucleation site, encouraging crystal growth over oil formation.[9][10][11]
Q3: No crystals are forming, even after the solution has cooled completely. What is the problem?
A3: This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or nucleation has not been initiated.[2]
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Too much solvent: This is the most common cause.[2][12] To fix this, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4]
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Supersaturation: The solution may be supersaturated but requires a trigger to begin crystallization.[2] Try scratching the inside of the flask with a glass rod just below the solvent surface to create a nucleation site.[7][12] Adding a seed crystal is also a highly effective method.[12]
Q4: The crystallization yields very fine needles that are difficult to filter and dry. How can I get larger crystals?
A4: The formation of very small crystals or fine needles is often a result of rapid crystallization from a highly supersaturated solution.[4] To encourage the growth of larger, more easily handled crystals, the rate of crystallization must be slowed down.
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Slow down the cooling process: Insulate the flask with glass wool or paper towels to ensure it cools to room temperature over several hours.[7]
-
Use a solvent system with slightly higher solubility: This will reduce the level of supersaturation at any given temperature, allowing for more controlled crystal growth.
-
Consider vapor diffusion: This technique provides a very slow and controlled method for changing solvent composition, often yielding high-quality, large crystals.[3][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: Compound Oiling Out
| Potential Cause | Solution |
| High Supersaturation | Re-heat the mixture to redissolve the oil. Add 5-10% more of the primary solvent to decrease the concentration. Allow the solution to cool much more slowly.[4][9] |
| Rapid Cooling | Insulate the crystallization vessel (e.g., with cotton or by placing it in a warm water bath that cools slowly) to decrease the cooling rate.[7][8] |
| Impure Compound | Significant impurities can depress the melting point, leading to oiling out.[4][6] Consider a preliminary purification step like a silica plug filtration.[14] |
| Inappropriate Solvent | The chosen solvent may be too nonpolar. Try a slightly more polar solvent or a co-solvent system (e.g., Toluene/Ethyl Acetate).[1] |
Problem 2: Poor or No Crystal Yield
| Potential Cause | Solution |
| Too Much Solvent | The solution is not saturated enough for crystals to form.[2][12] Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool again.[4] |
| Failure to Nucleate | The supersaturated solution is stable. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[12][15] |
| Compound is Highly Soluble | If the compound remains soluble even at low temperatures, the chosen solvent is inappropriate. An anti-solvent crystallization may be required. |
Problem 3: Impure Crystals (e.g., colored, poor morphology)
| Potential Cause | Solution |
| Rapid Crystallization | Fast crystal growth can trap impurities within the lattice.[8] Ensure the solution cools slowly and is not disturbed during the growth phase.[7] |
| Insoluble Impurities | If the hot solution was not clear, insoluble impurities may be present. Perform a hot filtration step to remove them before allowing the solution to cool.[7] |
| Soluble Impurities Co-crystallizing | The impurity has similar solubility properties to the product. A second recrystallization may be necessary.[16] Alternatively, try a completely different solvent system where the solubility of the impurity and product differ more significantly. |
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: Based on solubility tests, select a suitable solvent. For this compound, solvents like ethyl acetate, toluene, or a mixture such as ethanol/water could be effective. The ideal solvent dissolves the compound when hot but not when cold.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.[8]
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance.[7] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12][16]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Vapor Diffusion Crystallization
This method is excellent for obtaining high-quality crystals from small amounts of material.[3][13]
-
Preparation: Dissolve the compound (e.g., 5-10 mg) in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., Dichloromethane or THF) in a small, open vial.[3]
-
Setup: Place this small vial inside a larger, sealable jar or beaker that contains a layer of a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., Hexane or Diethyl Ether).[3][13] The anti-solvent must be miscible with the good solvent.
-
Diffusion: Seal the larger container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[13]
-
Crystallization: As the anti-solvent concentration in the inner vial increases, the solubility of the compound decreases, leading to slow, controlled crystal growth over hours or days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Visualized Workflows
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization outcomes.
Solvent/Anti-Solvent Selection Logic
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. reddit.com [reddit.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
stability issues of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound are related to the two key structural motifs: the benzyloxy group and the pyrrolo[2,3-c]pyridine core. The benzyloxy group (a benzyl ether) is susceptible to cleavage under certain acidic, oxidative, and reductive conditions. The pyrrolo[2,3-c]pyridine ring system, while generally stable, can be prone to degradation under harsh pH conditions, particularly alkaline hydrolysis.
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathway is the cleavage of the benzyl ether bond, a process known as debenzylation. This would result in the formation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine and toluene or other benzyl-derived species.[1][2] Under strongly basic conditions, hydrolysis of the pyrrolopyridine core could also occur, leading to ring-opened products.[3]
Q3: How does pH affect the stability of this compound in solution?
A3: While specific data for this compound is limited, benzyl ethers can be cleaved by strong acids.[1] Therefore, strongly acidic conditions (pH < 2) should be avoided if the integrity of the benzyloxy group is critical. Some heterocyclic ring systems can also be unstable at extreme pH. For instance, some pyrrolopyridine derivatives have been shown to degrade in alkaline conditions.[3] It is recommended to maintain solutions at a neutral or mildly acidic pH (pH 4-7) for optimal stability.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this exact compound, some related molecules, such as those containing a benzyloxy group, can undergo photo-oxidative cleavage, for example, in the presence of a photo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5] As a general precaution, it is advisable to protect solutions of the compound from light, especially during long-term storage.[6][7]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent solvent evaporation and exposure to air.[8][9][10][11] Aliquoting the stock solution into smaller volumes is also recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time | Degradation of the compound in solution. | - Verify the pH of the solution and adjust to a neutral or slightly acidic range (pH 4-7).- Store solutions at a lower temperature (-80°C).- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare fresh solutions before each experiment. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Formation of degradation products, such as the debenzylated analog. | - Characterize the unexpected peaks by mass spectrometry to identify potential degradation products.- If debenzylation is confirmed, avoid strongly acidic or reductive conditions in your experimental workflow.- Consider using alternative solvents that may enhance stability. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | - Confirm the solubility of the compound in the chosen solvent at the desired concentration.- If using aqueous buffers, consider the addition of a co-solvent such as DMSO or ethanol to improve solubility.- Ensure the pH of the buffer is within a range where the compound is stable and soluble. |
Data on Benzyl Ether Stability
The stability of the benzyloxy group is highly dependent on the reaction conditions. The following table summarizes the general stability of benzyl ethers to various reagents and conditions.
| Condition/Reagent Class | Stability of Benzyl Ether | Potential Outcome | References |
| Strong Acids (e.g., HBr, BCl₃) | Labile | Cleavage to the corresponding alcohol and benzyl species. | [1][12] |
| Weak Acids (e.g., acetic acid) | Generally Stable | Minimal to no cleavage under mild conditions. | [13] |
| Strong Bases (e.g., NaOH) | Generally Stable | The ether linkage is typically stable to strong bases. | |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Labile | Cleavage to the corresponding alcohol and toluene. | [1][2] |
| Oxidizing Agents (e.g., DDQ, ozone) | Labile | Oxidative cleavage of the benzyl group. | [1][4][5] |
| Visible Light (with photosensitizer) | Potentially Labile | Photo-oxidative cleavage in the presence of a suitable photosensitizer. | [4][5] |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a specific solution.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the buffer or medium of interest. Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures, light exposures).
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each test solution and analyze it using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity.
-
Incubation: Store the remaining test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C; protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution and analyze them using the same analytical method as for the T=0 sample.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the T=0 sample to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Simplified CSF1R signaling pathway.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. scispace.com [scispace.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. The focus is on addressing challenges related to its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
The low solubility of this compound in aqueous media is primarily attributed to its molecular structure. The presence of the large, non-polar benzyloxy group and the fused pyrrolopyridine ring system contributes to its hydrophobic nature. These structural features can lead to strong intermolecular forces in the solid state, making it energetically unfavorable for the molecule to dissolve in polar solvents like water.
Q2: Which common laboratory solvents are likely to be most effective for dissolving this compound?
Q3: What are the initial steps I should take if I encounter solubility issues during my experiment?
If you are facing solubility challenges, a systematic approach is recommended. Begin with small-scale solubility testing in a range of solvents to identify a suitable solvent system. If a single solvent is inadequate, explore co-solvent systems. Gentle heating and sonication can also aid in dissolution. For aqueous-based experiments, pH adjustment can be a powerful initial technique to explore.
Troubleshooting Guide
Issue 1: The compound is poorly soluble in aqueous buffers for biological assays.
Root Cause: The hydrophobic nature of the molecule prevents effective dissolution in water-based media.
Solutions:
-
pH Modification: The pyrrolopyridine ring system contains nitrogen atoms that can be protonated or deprotonated. Altering the pH of the buffer can ionize the molecule, thereby increasing its aqueous solubility.
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility.[1][2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[3][4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic portions of the molecule, enhancing its aqueous solubility.[6]
Experimental Protocol: Solubility Enhancement via pH Adjustment
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Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination:
-
Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM).
-
Equilibrate the samples by shaking or stirring at a controlled temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your experiment.
Data Summary: Effect of pH on Solubility
| pH | Solubility (µg/mL) |
| 2.0 | 5.8 |
| 4.0 | 2.1 |
| 6.0 | 0.5 |
| 7.4 | 0.4 |
| 8.0 | 1.2 |
| 10.0 | 4.5 |
Experimental Workflow: pH Adjustment for Improved Solubility
Caption: Workflow for determining the optimal pH for solubilizing the target compound.
Issue 2: Difficulty in preparing a stable, high-concentration formulation for in vivo studies.
Root Cause: The compound may precipitate out of solution over time, especially at higher concentrations required for dosing.
Solutions:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[2][5]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area, leading to enhanced dissolution rates and saturation solubility.[1][6]
-
Co-crystallization: Forming a co-crystal with a conformer that has improved physicochemical properties can enhance solubility and stability.
Experimental Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Polymer Selection: Choose a hydrophilic polymer such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[2]
-
Dissolution: Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the compound dispersed in the polymer.
-
Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. Gently mill the dried film to obtain a fine powder.
-
Characterization:
-
Assess the dissolution rate of the solid dispersion powder in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the pure compound.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the compound within the polymer matrix.
-
Data Summary: Dissolution Rate Enhancement with Solid Dispersions
| Formulation | Polymer | Drug:Polymer Ratio | % Dissolved in 30 min |
| Pure Compound | - | - | 5% |
| Solid Dispersion 1 | PVP K30 | 1:5 | 65% |
| Solid Dispersion 2 | HPMC | 1:5 | 58% |
| Solid Dispersion 3 | PEG 8000 | 1:5 | 72% |
Logical Relationship: Solid Dispersion for Enhanced Bioavailability
Caption: Relationship between solid dispersion and improved oral bioavailability.
Issue 3: Inconsistent results in cell-based assays due to compound precipitation.
Root Cause: The compound may be precipitating in the cell culture medium, leading to variable effective concentrations and unreliable data.
Solutions:
-
Use of Solubilizing Excipients: Incorporate non-toxic, biocompatible solubilizing agents into the cell culture medium.
-
Preparation of Nanosuspensions: A well-formulated nanosuspension can provide a stable dispersion of the compound in the assay medium.[1][6]
-
Complexation: Using agents like cyclodextrins can keep the compound in solution.[6]
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Initial Suspension: Disperse the micronized this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC).
-
High-Shear Mixing: Subject the suspension to high-shear mixing to create a pre-homogenized mixture.
-
High-Pressure Homogenization: Pass the pre-homogenized suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure.[1][6] The high pressure and cavitation forces will break down the drug microparticles into nanoparticles.
-
Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).
-
Stability Assessment: Monitor the particle size and for any signs of aggregation or sedimentation over time at relevant storage conditions.
Data Summary: Particle Size Reduction via High-Pressure Homogenization
| Parameter | Before Homogenization | After 5 Cycles | After 10 Cycles |
| Average Particle Size (nm) | 5,200 | 450 | 210 |
| Polydispersity Index (PDI) | 0.85 | 0.25 | 0.18 |
Experimental Workflow: Nanosuspension Preparation
References
- 1. ijpbr.in [ijpbr.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. brieflands.com [brieflands.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolo[2,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles). This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly side reactions, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a palladium-catalyzed cross-coupling to build the pyrrolo[2,3-c]pyridine core, but I'm getting low yields and a complex mixture of byproducts. What are the likely side reactions?
A1: Palladium-catalyzed reactions are powerful but sensitive. Common side reactions include:
-
Homocoupling/Dimerization: Your starting materials (e.g., aryl halides or boronic acids) can react with themselves instead of each other, forming symmetrical dimers. This is often exacerbated by suboptimal catalyst-to-ligand ratios or the presence of oxygen.
-
Dehalogenation/Proto-deboronation: The halide or boronic acid group on your starting material can be replaced by a hydrogen atom from the solvent or trace water, leading to an inactive starting material.
-
Formation of Isomeric Products: Depending on the precursors, cyclization can sometimes occur at different positions, leading to regioisomeric impurities that are difficult to separate. For instance, in syntheses starting with di-substituted pyridines, incorrect regioselectivity in the coupling step can lead to the formation of other pyrrolopyridine isomers.[1]
Q2: During the functionalization of a pre-formed 6-azaindole ring, I'm struggling with poor regioselectivity. Why is this happening?
A2: The pyridine nitrogen significantly influences the electronic properties of the entire bicyclic system, making it electron-deficient. This has several consequences:
-
Electrophilic Substitution: Reactions like nitration or halogenation are often difficult and may require harsh conditions. Substitution, if it occurs, is typically directed to the C3 position of the pyrrole ring, which is the most electron-rich carbon.
-
Nucleophilic Substitution: The pyridine part of the core is susceptible to nucleophilic attack, particularly at the C4 and C6 positions (relative to the pyrrole nitrogen).
-
Metalation: Direct metalation with strong bases like n-butyllithium (nBuLi) can be complex. While deprotonation often occurs at the N1 position of the pyrrole, subsequent C-H metalation can occur at various positions, leading to mixtures of products upon quenching with an electrophile.
Troubleshooting Guide: Common Side Reactions
Problem 1: Dimerization of Picoline Precursor in Base-Mediated Cyclizations
In syntheses that use a strong base like Lithium Diisopropylamide (LDA) to deprotonate a substituted picoline for cyclization (e.g., Chichibabin or Madelung type reactions), a common and reversible side reaction is the dimerization of the starting picoline.[2]
Symptoms:
-
Significantly reduced yield of the desired pyrrolo[2,3-c]pyridine.
-
Presence of a higher molecular weight byproduct corresponding to a picoline dimer.
-
The reaction mixture turns a deep color (e.g., blood-red) but fails to progress to the product.[2]
Root Cause: The highly reactive lithiated picoline intermediate can act as a nucleophile and attack a molecule of the starting picoline in a 1,4-addition fashion. This forms a dimeric N-lithiodihydropyridine intermediate.[2]
Solutions & Preventative Measures:
-
Inverse Addition: Add the picoline solution slowly to the LDA solution at low temperature (-40 °C or lower). This maintains a low concentration of the picoline relative to the base, minimizing the chance of self-condensation. An alternative is to add the electrophile (e.g., benzonitrile) to the LDA first, followed by the picoline.[2]
-
Use of Excess Base: Using at least two equivalents of LDA is often necessary. The first equivalent deprotonates the picoline, and the second helps to drive the reaction forward and can break up the dimer, allowing it to re-enter the main reaction pathway.[2] Yields can be very low (15-20%) if only one equivalent of base is used.[2]
-
Temperature Control: Maintain a strictly controlled low temperature (e.g., -40 °C) during the addition and initial reaction phase to disfavor the dimerization equilibrium.[2]
Problem 2: Incomplete Cyclization in Acid-Catalyzed Reactions
Syntheses involving an acid-catalyzed intramolecular cyclization to form the pyrrole ring (e.g., from a vinyl intermediate) can often stall, resulting in the isolation of the uncyclized precursor.
Symptoms:
-
The major product isolated is the linear, uncyclized intermediate.
-
Low conversion to the target pyrrolo[2,3-c]pyridine even after extended reaction times or heating.
Root Cause:
-
Insufficient Acid Strength: The chosen acid may not be strong enough to promote the protonation steps necessary for cyclization.
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups on the pyridine or pyrrole precursors can deactivate the system towards the electrophilic cyclization step.
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically impede the ring-closing step.
Solutions & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | Switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid or polyphosphoric acid). | A stronger acid increases the rate of the key protonation and cyclization steps. |
| Temperature | Increase the reaction temperature, potentially using microwave heating. | Microwave heating can dramatically accelerate cyclization-dehydration sequences.[1] |
| Substrate Design | If possible, modify the synthetic route to avoid placing strong deactivating groups on the rings prior to cyclization. | Reduces the electronic barrier to the intramolecular electrophilic attack. |
Experimental Protocols
Protocol 1: LDA-Mediated Synthesis of 2-phenyl-7-azaindole via Chichibabin Cyclization
This protocol is adapted from a procedure involving the condensation of 2-fluoro-3-picoline and benzonitrile.[2]
Materials:
-
Lithium diisopropylamide (LDA) solution
-
2-fluoro-3-picoline
-
Benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of LDA (2.1 equivalents) in anhydrous THF cooled to -40 °C, slowly add a solution of 2-fluoro-3-picoline (1.0 equivalent) in THF.
-
Stir the resulting blood-red solution at -40 °C for 60 minutes.
-
Add benzonitrile (1.2 equivalents) to the reaction mixture.
-
Continue stirring at -40 °C for an additional 2 hours.
-
Warm the reaction vessel to 0 °C and stir for 30 minutes.
-
Quench the reaction by adding THF saturated with water.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting solid in ethyl acetate and wash sequentially with aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography. (Expected yield: ~80%).[2]
Visual Guides
Troubleshooting Workflow for Low Yield in Base-Mediated Cyclization
Caption: A decision tree for troubleshooting low yields caused by picoline dimerization.
Reaction Pathway: Desired Cyclization vs. Dimerization Side Reaction
Caption: Main reaction pathway versus the competing dimerization side reaction.
References
Technical Support Center: 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This technical support center provides guidance on the handling, storage, and troubleshooting for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to handle this compound?
A1: This compound should be handled with care in a well-ventilated area, preferably within a fume hood. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust and direct contact with skin and eyes. After handling, wash your hands thoroughly.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Protect the compound from moisture and direct light. For long-term storage, refrigeration is recommended.
Q3: What are the known hazards associated with this compound?
A3: This compound may cause skin, eye, and respiratory irritation. It is also considered harmful if swallowed. In case of accidental exposure, seek medical attention immediately. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
Solubility and Solution Preparation
Q5: I am having trouble dissolving this compound. What should I do?
A5: This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For biological experiments, preparing a concentrated stock solution in DMSO is a common practice. If you encounter solubility issues, gentle warming and sonication can aid in dissolution. Avoid using high temperatures, which may cause degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₂N₂O | |
| Molecular Weight | 224.26 g/mol | |
| Appearance | Off-white to light yellow solid | Visual inspection |
| Melting Point | Not available | Data for the related 3-carbaldehyde derivative is 194-198 °C.[1] |
| Boiling Point | Not available | Data for the related 3-carbaldehyde derivative is 479.5 °C at 760 mmHg.[1] |
| Density | Not available | Data for the related 3-carbaldehyde derivative is 1.317 g/cm³.[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | High | Recommended for stock solutions. |
| DMF | Soluble | High | Can be used as a reaction solvent. |
| Methanol | Sparingly Soluble | Moderate | May require warming to dissolve. |
| Dichloromethane | Sparingly Soluble | Moderate | Useful for extractions and chromatography. |
| Water | Insoluble | Low | Not suitable as a primary solvent. |
| Ethanol | Sparingly Soluble | Moderate | May be used in some reaction mixtures. |
Reaction and Experimental Issues
Q6: My reaction with this compound is not proceeding as expected. What are some common causes?
A6: Several factors could be affecting your reaction:
-
Reagent Purity: Ensure that all starting materials, including this compound, are of high purity. Impurities can interfere with the reaction.
-
Solvent Quality: Use anhydrous solvents if your reaction is sensitive to moisture. The pyrrolo-pyridine core can be sensitive to certain conditions.
-
Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert gas for air-sensitive reactions).
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has not been deactivated.
Q7: I am observing multiple spots on my TLC plate after a reaction. What could be the reason?
A7: The presence of multiple spots on a TLC plate could indicate an incomplete reaction, the formation of byproducts, or degradation of the starting material or product. Consider the following:
-
Incomplete Reaction: The reaction may require a longer duration or a higher temperature.
-
Byproduct Formation: The reaction conditions may be promoting side reactions. Consider adjusting the stoichiometry of your reagents or changing the catalyst.
-
Degradation: The benzyloxy protecting group can be cleaved under certain acidic or hydrogenolysis conditions. The pyrrole ring can also be sensitive to strong acids and oxidants.
Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a related halo-pyrrolo[2,3-c]pyridine as a starting point. This illustrates a common synthetic transformation that could be applied to derivatives of this compound.
Materials:
-
Halo-derivative of this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the halo-derivative of this compound, arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
References
Technical Support Center: 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine during experiments.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC After Synthesis or Purification
Question: I am observing unexpected peaks in my HPLC chromatogram after the synthesis and purification of this compound. What could be the cause?
Answer: Unexpected impurities can arise from several sources during synthesis and purification. Consider the following potential causes and solutions:
-
Incomplete Reaction or Side Reactions:
-
Troubleshooting: Review your synthetic protocol. Ensure reaction times, temperatures, and stoichiometry of reagents are optimized. Side products may have similar retention times to your desired product.
-
Solution: Use a different HPLC gradient or column to improve separation. Characterize the impurities by LC-MS to identify their structures and trace their origin.
-
-
Degradation During Purification:
-
Troubleshooting: Standard purification techniques like silica gel chromatography can be problematic. The acidic nature of silica gel can lead to the cleavage of the acid-labile benzyl ether protecting group.
-
Solution:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Consider alternative purification methods such as neutral alumina chromatography or preparative reverse-phase HPLC.
-
-
-
Solvent-Induced Degradation:
-
Troubleshooting: The choice of solvent for purification and storage is critical. Protic solvents, especially in the presence of trace acids or bases, can facilitate hydrolysis.
-
Solution: Use aprotic, anhydrous solvents for purification and storage whenever possible. If protic solvents are necessary, ensure they are of high purity and free from acidic or basic contaminants.
-
Issue 2: Loss of Compound Integrity During Storage
Question: I have stored my purified this compound, and upon re-analysis, I see a decrease in the main peak and the appearance of new peaks. How can I improve its stability?
Answer: The stability of this compound is influenced by storage conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C or below). | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the electron-rich pyrrolopyridine ring system. |
| Light | Protect from light by using amber vials or storing in the dark. | The pyrrolopyridine core and the benzyloxy group can be susceptible to photodegradation. |
| Container | Use tightly sealed containers. | Prevents exposure to moisture and oxygen from the air.[1][2] |
| Form | Store as a solid (lyophilized powder if applicable) rather than in solution. | Reduces mobility of molecules and potential for solvent-mediated degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways involve both the benzyloxy protecting group and the pyrrolo[2,3-c]pyridine (7-azaindole) core.
-
Debenzylation: The most common degradation is the cleavage of the benzyl ether to yield 5-hydroxy-1H-pyrrolo[2,3-c]pyridine. This can be caused by:
-
Acid/Base Hydrolysis: The benzyl ether is labile in strongly acidic and alkaline conditions.[3][4]
-
Catalytic Hydrogenolysis: Trace palladium or other hydrogenation catalysts from previous synthetic steps can lead to debenzylation in the presence of a hydrogen source.
-
Oxidation: Oxidative cleavage of the benzyl group can occur.
-
Photolysis: Exposure to light, particularly UV light, can induce cleavage of the benzylic C-O bond.
-
-
Pyrrolo[2,3-c]pyridine Core Degradation:
-
Oxidation: The electron-rich pyrrole and pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: The 7-azaindole scaffold is known to be photolabile.[1][3]
-
Hydrolysis: The pyrrolopyridine ring system can be unstable in strongly acidic or alkaline conditions, potentially leading to ring opening.[3][4]
-
Q2: How can I monitor the degradation of my compound?
A2: A stability-indicating analytical method is crucial for monitoring degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used.
-
Method Development: Develop an HPLC method that can separate the parent compound from all potential degradation products. This often involves testing different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers), and detection wavelengths.
-
Forced Degradation Studies: To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting a sample of the compound to harsh conditions to intentionally generate degradation products.
Hypothetical Forced Degradation Data:
The following table provides a hypothetical summary of results from a forced degradation study. Note: This data is for illustrative purposes and is not based on experimental results for this specific molecule.
| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 5-hydroxy-1H-pyrrolo[2,3-c]pyridine |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 25% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 | 25 | 18% | N-oxide derivatives |
| Thermal | Solid State | 48 | 80 | 5% | Minor unspecified degradants |
| Photolytic | UV Light (254 nm) | 12 | 25 | 22% | 5-hydroxy-1H-pyrrolo[2,3-c]pyridine and others |
Experimental Protocols
Protocol: Development of a Stability-Indicating RP-HPLC Method and Forced Degradation Study
This protocol outlines the steps to develop an HPLC method and perform a forced degradation study for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 254 nm or a more specific wavelength determined by UV scan). A PDA detector is recommended to monitor for peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Forced Degradation Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 12 hours. Keep a control sample wrapped in foil to protect it from light. Dilute both for analysis.
4. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to assess the separation of the parent peak from any degradation product peaks.
-
If co-elution occurs, optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column).
-
Use a PDA detector to check for peak purity of the parent peak in the presence of degradants.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, with a focus on scaling up the process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting guide is structured to address challenges at each key stage.
Proposed Synthetic Route:
A common and adaptable route to substituted 6-azaindoles (pyrrolo[2,3-c]pyridines) involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One such approach is a modified Fischer indole synthesis.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield or Incomplete Nitration (Step 1)
-
Question: My nitration of the pyridine starting material is giving low yields and appears incomplete. What are the possible causes and solutions?
-
Answer:
-
Insufficiently strong nitrating conditions: The pyridine ring is electron-deficient and can be difficult to nitrate. Ensure your nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid) is sufficiently potent.
-
Temperature control: The reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition. Maintain the recommended temperature range, often 0-10 °C, during the addition of the pyridine substrate. On a larger scale, efficient heat dissipation is crucial.
-
Reaction time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Issue 2: Inefficient Reduction of the Nitro Group (Step 2)
-
Question: The reduction of the nitro group is sluggish or results in multiple byproducts. How can I optimize this step?
-
Answer:
-
Choice of reducing agent: Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or metal/acid reduction (e.g., SnCl2 in HCl). Catalytic hydrogenation is often cleaner but can be sensitive to catalyst poisoning. SnCl2/HCl is robust but may require a more involved workup to remove tin salts.
-
Catalyst activity (for hydrogenation): Ensure the catalyst is fresh and active. On a larger scale, proper mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Incomplete reaction: Monitor the reaction to completion. Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates, which can complicate purification.
-
Issue 3: Poor Yield in the Diazotization-Hydrolysis Sequence (Step 3)
-
Question: The conversion of the amino group to a hydroxyl group via the Sandmeyer-type reaction is giving a low yield of the desired 5-hydroxy derivative. What are the common pitfalls?
-
Answer:
-
Diazonium salt instability: Diazonium salts of heteroaromatic amines can be unstable. It is critical to maintain a low temperature (typically 0-5 °C) during the diazotization step with sodium nitrite and acid.[1]
-
Premature decomposition: The diazonium salt should be used immediately in the subsequent hydrolysis step. Delays can lead to decomposition and the formation of tars.[1]
-
Incomplete hydrolysis: After formation of the diazonium salt, ensure the mixture is heated sufficiently to drive the hydrolysis to completion. The optimal temperature will depend on the substrate.
-
Issue 4: Incomplete Benzylation or Side Product Formation (Step 4)
-
Question: My Williamson ether synthesis to introduce the benzyl group is not going to completion, or I am observing side products. What should I troubleshoot?
-
Answer:
-
Base strength: A suitable base is required to deprotonate the hydroxyl group of the 5-hydroxy-1H-pyrrolo[2,3-c]pyridine. Common bases include potassium carbonate or sodium hydride. The choice of base can influence the reaction rate and selectivity.
-
Solvent selection: A polar aprotic solvent such as DMF or acetonitrile is typically used to facilitate the reaction. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the benzyl bromide.
-
N-benzylation: Besides the desired O-benzylation, competitive N-benzylation of the pyrrole nitrogen can occur. The ratio of O- to N-alkylation can be influenced by the choice of base, solvent, and counter-ion.
-
Steric hindrance: While less of an issue with benzyl bromide, significant steric hindrance around the hydroxyl group could slow down the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the Fischer indole synthesis for 6-azaindole derivatives?
A1: The Fischer indole synthesis, a potential route to the pyrrolo[2,3-c]pyridine core, presents several scale-up challenges.[3] Key issues include:
-
Exothermic nature: The cyclization step is often highly exothermic, requiring robust temperature control in a larger reactor to prevent runaway reactions and byproduct formation.[3]
-
Acid catalyst selection: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) can significantly impact the yield and impurity profile at scale.
-
Viscosity: Some reaction mixtures can become very viscous, leading to poor mixing and inefficient heat transfer in large vessels.
-
Workup and purification: Neutralization of large quantities of acid and removal of byproducts can be challenging on a larger scale.
Q2: How can I improve the purification of the final product, this compound, at a multi-gram scale?
A2: For large-scale purification, column chromatography can be inefficient. Consider the following strategies:
-
Crystallization: This is often the most effective and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery of high-purity crystals.
-
Acid-base extraction: The basic nitrogen atoms in the pyridine and pyrrole rings allow for purification via acid-base extraction to remove non-basic impurities.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.
Q3: What are the potential byproducts in the O-benzylation step, and how can they be minimized?
A3: The primary byproduct of concern is the N-benzylated isomer. To favor O-benzylation over N-benzylation:
-
Choice of base and solvent: Using a weaker base like potassium carbonate in a polar aprotic solvent can sometimes favor O-alkylation. The reaction conditions should be optimized to find the best selectivity.
-
Protecting groups: Although it adds steps, protection of the pyrrole nitrogen before the benzylation step would ensure exclusive O-alkylation. The protecting group would then need to be removed in a subsequent step.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Yes, several steps require careful safety considerations at scale:
-
Nitration: This reaction is highly exothermic and involves corrosive and oxidizing acids. Ensure adequate cooling and controlled addition of reagents.
-
Diazotization: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.[1]
-
Hydrogenation: If using catalytic hydrogenation for the reduction of the nitro group, ensure proper handling of the flammable hydrogen gas and the pyrophoric catalyst (e.g., palladium on carbon).
Data Presentation
Table 1: Representative Conditions for Key Reaction Steps
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Typical Yield (%) | Reference / Analogy |
| 1 | Nitration of Pyridine Core | Fuming HNO₃, conc. H₂SO₄ | 0 - 10 | 60 - 80 | General Nitration |
| 2 | Reduction of Nitro Group | SnCl₂·2H₂O, HCl | Reflux | 70 - 90 | Analogous Reductions |
| 3 | Diazotization & Hydrolysis | 1. NaNO₂, H₂SO₄2. H₂O | 1. 0 - 52. 80 - 100 | 40 - 60 | Sandmeyer-type Rxn[1] |
| 4 | O-Benzylation | Benzyl bromide, K₂CO₃, DMF | 25 - 50 | 75 - 95 | Williamson Ether Synthesis |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and scale.
Experimental Protocols
Step 4: O-Benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 10 volumes).
-
Base Addition: Begin stirring and add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Slowly add benzyl bromide (1.1-1.2 eq) to the suspension at room temperature over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a larger vessel containing cold water (approx. 50 volumes). Stir the resulting slurry for 1-2 hours to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of a non-polar solvent like hexane to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mandatory Visualization
Caption: Troubleshooting logic for the O-benzylation step.
References
Validation & Comparative
Comparative Biological Evaluation of Pyrrolo[3,2-c]pyridine Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive biological evaluation of a series of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine analogs is not extensively available in public literature, this guide provides a detailed comparison of a closely related and well-researched class of compounds: 1H-pyrrolo[3,2-c]pyridine derivatives . These analogs have demonstrated significant potential as anticancer agents by targeting the colchicine-binding site on tubulin, a critical component in cell division. This guide presents quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development in this area.
The pyrrolo[2,3-c]pyridine framework, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to bind to various biological targets with high affinity.[1] This structural motif is a key component in the design of kinase inhibitors and antiproliferative agents for diseases such as cancer.[1]
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.[2] These compounds were designed as inhibitors of tubulin polymerization by binding to the colchicine site.
| Compound ID | R Group (at C6-position) | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10a | Phenyl | 0.85 | 1.12 | 1.35 |
| 10b | 2-Methylphenyl | 0.56 | 0.78 | 0.91 |
| 10c | 3-Methylphenyl | 0.43 | 0.55 | 0.68 |
| 10f | 2-Methoxyphenyl | 0.28 | 0.34 | 0.42 |
| 10n | 4-Nitrophenyl | 0.18 | 0.25 | 0.33 |
| 10t | 1H-Indol-6-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (Combretastatin A-4) | Reference Drug | 0.002 | 0.003 | 0.003 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Antiproliferative Activity (MTT Assay)[2]
-
Cell Culture: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Tubulin Polymerization Assay[2]
-
Reaction Mixture: A reaction mixture containing tubulin (in G-PEM buffer with glycerol and GTP) was prepared.
-
Compound Addition: The test compounds or control (paclitaxel as a polymerization promoter, colchicine as an inhibitor) were added to the reaction mixture.
-
Measurement: The polymerization of tubulin was monitored by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Analysis: The inhibitory effect of the compounds on tubulin polymerization was determined by comparing the polymerization curves of the treated samples with the control.
Cell Cycle Analysis[2]
-
Cell Treatment: HeLa cells were treated with the test compounds at concentrations corresponding to their IC50 values for 24 hours.
-
Cell Staining: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined to assess the effect of the compounds on cell cycle progression. The accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[2]
Mandatory Visualization
Signaling Pathway of Microtubule-Targeting Agents
Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine analogs.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the evaluation of novel anticancer compounds.
References
Cross-Reactivity Profiling of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine and a Comparative Analysis of Related Pyrrolopyridine-Based Kinase Inhibitors
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the pyrrolopyridine scaffold. While specific experimental cross-reactivity data for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is not publicly available, this document serves as a resource for researchers by comparing related compounds from the same structural family. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1] This guide presents quantitative data for representative pyrrolopyridine-based inhibitors, details common experimental protocols for assessing kinase selectivity, and provides visual diagrams of relevant pathways and workflows.
The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[2] Understanding the cross-reactivity profile of a compound is therefore critical for predicting potential off-target effects and ensuring its safety and efficacy.
Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors
To illustrate the typical selectivity profiles of this class of compounds, this section compares the inhibitory activity of two distinct sets of molecules based on related scaffolds: 1H-pyrrolo[2,3-b]pyridine derivatives targeting TNIK and Pexidartinib (PLX3397), a multi-kinase inhibitor targeting CSF1R, c-Kit, and FLT3.
Table 1: Comparative Inhibitory Activity (IC50) of Representative Pyrrolopyridine-Based Compounds
| Compound/Scaffold | Primary Target(s) | IC50 (nM) | Representative Off-Targets | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | TNIK | < 1 | - | - | [3][4] |
| Pexidartinib (PLX3397) | CSF1R | 20 | c-Kit | 10 | [5][6][7][8] |
| FLT3 | 160 | [5][6] | |||
| KDR (VEGFR2) | 350 | [2][5] | |||
| FLT1 (VEGFR1) | 880 | [2][5] |
Note: Data for 1H-pyrrolo[2,3-b]pyridine derivatives is presented as a potent example from this class, with specific off-target data being proprietary to the developing institution.[3][4] Pexidartinib is included as a well-characterized inhibitor with a structurally related core that demonstrates multi-kinase activity.
Experimental Protocols for Cross-Reactivity Profiling
Assessing the selectivity of a kinase inhibitor requires screening against a broad panel of kinases. The following are detailed protocols for key experimental methods used in cross-reactivity profiling.
Biochemical Kinase Assay: Radiometric Filter Binding Assay
This method is considered a gold standard for its direct measurement of kinase activity.[9] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate.
Objective: To determine the in vitro potency of a test compound against a purified kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compound (e.g., this compound)
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the test compound to the kinase reaction buffer.
-
Initiate the reaction by adding the [γ-³³P]-ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Stop the reaction by adding 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unreacted [γ-³³P]-ATP.[9]
-
Dry the filter plate and add a scintillant.
-
Quantify the amount of incorporated radiolabel using a microplate scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay: Cellular Phosphorylation ELISA
This assay measures the ability of a compound to inhibit a kinase within its natural cellular environment, providing more physiologically relevant data.[10]
Objective: To quantify the inhibition of a specific kinase's activity in intact cells by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and reagents
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Phospho-specific detection antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
If necessary, stimulate the signaling pathway to activate the target kinase.
-
Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells.[10]
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the phospho-specific detection antibody.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Determine the IC50 value by plotting the absorbance against the compound concentration.
High-Throughput Profiling: KINOMEscan™ Competition Binding Assay
This platform provides a comprehensive cross-reactivity profile by measuring the binding of a compound to a large panel of kinases. The assay is ATP-independent and measures the thermodynamic dissociation constant (Kd).[11][12]
Objective: To quantitatively measure the binding interactions of a test compound against a large panel of human kinases.
Methodology Overview:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.[11]
-
Components: The assay involves DNA-tagged kinases, a ligand immobilized on a solid support (beads), and the test compound.
-
Procedure:
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).[11]
-
-
Data Analysis: The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. From this, a dissociation constant (Kd) can be calculated to quantify the binding affinity.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Comparative workflow for biochemical and cell-based kinase assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
A Researcher's Comparative Guide to 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine: A Potential Kinase Inhibitor Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation framework for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine , a member of the 6-azaindole family of heterocyclic compounds. While direct experimental data for this specific molecule is not yet publicly available, its core structure is closely related to the well-studied 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, which is known to be a potent inhibitor of several key protein kinases implicated in oncology and other diseases.
This document serves as a roadmap for researchers looking to validate this compound as a novel research tool. We will compare its potential efficacy, based on data from structurally related analogs, against established, commercially available inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) and Traf2- and NCK-interacting kinase (TNIK). Detailed experimental protocols are provided to facilitate this validation process.
The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding site of numerous protein kinases. Different isomers of this scaffold have been shown to exhibit potent inhibitory activity against a range of kinase targets. Notably, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibition of FGFR and TNIK, making these kinases the primary putative targets for the structurally similar this compound.
Potential Kinase Targets and Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Family
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers.[1] Inhibition of this pathway is a clinically validated therapeutic strategy.
Traf2- and NCK-interacting kinase (TNIK)
TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway. It is involved in regulating cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is a hallmark of colorectal cancer and has been implicated in other cancers and fibrotic diseases.[2][3]
Comparative Performance Data
The following tables provide a comparison of the biochemical potency (IC50) of established FGFR and TNIK inhibitors. The data for a representative 1H-pyrrolo[2,3-b]pyridine analog is included to provide a benchmark for the potential activity of this compound.
Table 1: Comparison with Established FGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Compound Class/Scaffold |
| This compound | FGFR (putative) | To Be Determined | 6-Azaindole |
| Pyrrolo[2,3-b]pyridine Analog (Compound 4h) | FGFR1, 2, 3, 4 | 7, 9, 25, 712 | 7-Azaindole |
| AZD4547 | FGFR1, 2, 3 | 0.2, 2.5, 1.8 | Pyrazole |
| Infigratinib (BGJ398) | FGFR1, 2, 3 | 0.9, 1.4, 1.0 | 3,5-Dimethoxyphenyl |
| Pemigatinib (INCB054828) | FGFR1, 2, 3 | 0.4, 0.5, 1.2 | Pyrrolopyrimidine |
| Erdafitinib (JNJ-42756493) | FGFR1, 2, 3, 4 | 1.2, 2.5, 3.0, 5.7 | Pyrazolo[3,4-d]pyrimidine |
Table 2: Comparison with Established TNIK Inhibitors
| Compound | Target(s) | IC50 (nM) | Compound Class/Scaffold |
| This compound | TNIK (putative) | To Be Determined | 6-Azaindole |
| Pyrrolo[2,3-b]pyridine Analog | TNIK | <1 | 7-Azaindole |
| NCB-0846 | TNIK | 21 | Quinazoline |
| KY-05009 | TNIK | 9 (IC50), 100 (Ki) | Aminothiazole |
| INS018-055 (Rentosertib) | TNIK | 7.8 | Bis-imidazolecarboxamide |
Experimental Protocols for Validation
To validate this compound as a research tool, a systematic evaluation of its biochemical and cellular activity is required. The following protocols provide a detailed methodology for these key experiments.
Experimental Workflow Overview
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced by a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human kinase (e.g., FGFR1, TNIK)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and control inhibitors
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in Assay Buffer.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well to start the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification).
-
NanoLuc®-Kinase fusion vector for the target kinase.
-
NanoBRET™ Tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
White, tissue culture-treated 96-well plates.
-
This compound and control inhibitors.
-
NanoBRET™ Nano-Glo® Substrate.
Procedure:
-
Cell Preparation: Transfect the chosen cell line with the NanoLuc®-Kinase fusion vector and seed into the 96-well plate. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells in Opti-MEM®, followed immediately by the addition of the NanoBRET™ Tracer at its EC50 concentration.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a validated starting point for the development of potent kinase inhibitors. Based on the activity of its close structural analogs, This compound holds significant promise as a research tool for studying signaling pathways regulated by kinases such as FGFR and TNIK.
The experimental framework provided in this guide offers a clear path to validating its efficacy and selectivity. Successful characterization of this compound could provide the research community with a valuable new tool for dissecting complex biological processes and for the initial stages of drug discovery. It is imperative that direct experimental evidence be generated to confirm the putative targets and determine the precise potency and selectivity of this compound.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pyrrolo[2,3-c]pyridine Derivatives and Alternative Targeted Therapies
For Immediate Release
A comprehensive analysis of preclinical in vivo studies reveals the therapeutic potential of novel pyrrolo[2,3-c]pyridine-based compounds against various cancer targets, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Nicotinamide Phosphoribosyltransferase (NAMPT). This guide provides a comparative overview of the in vivo performance of these emerging drug candidates against established or clinical-stage inhibitors, offering researchers, scientists, and drug development professionals critical data for informed decision-making.
While in vivo studies on 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine are not publicly available, research on structurally related pyrrolopyridine derivatives demonstrates significant antitumor activity in various xenograft models. This comparison focuses on representative compounds from this class and their alternatives, presenting key efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
I. CDK8 Inhibition in Colorectal Cancer
A novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22), has demonstrated potent CDK8 inhibition and significant in vivo antitumor activity in colorectal cancer (CRC) models.[1] This section compares its performance with RVU120 (SEL120), a clinical-stage CDK8/CDK19 inhibitor.
Quantitative Data Summary
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Outcome | Reference |
| Compound 22 | Nude Mice | HCT116 Xenograft | 50 mg/kg, intraperitoneal injection, daily | Significantly inhibited tumor growth | [1] |
| RVU120 (SEL120) | N/A (Clinical Trial) | N/A | 250 mg, oral, every other day | Disease stabilization observed in patients with advanced solid tumors | [2] |
Note: Direct comparison is limited due to different experimental systems (preclinical vs. clinical) and lack of overlapping cancer models in the available data.
Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of CDK8 inhibitors in a colorectal cancer xenograft model, based on common practices in the field.
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of serum-free medium is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every two days using a caliper, calculated with the formula: (length × width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. The investigational compound (e.g., Compound 22) or vehicle is administered daily via intraperitoneal injection.
-
Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a primary endpoint.
Signaling Pathway and Experimental Workflow
Caption: CDK8 pathway in CRC and a typical xenograft workflow.
II. FGFR Inhibition in Breast Cancer
A 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, has been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) with in vitro activity against breast cancer cells. This section compares its potential in vivo application with the FDA-approved FGFR inhibitor, Pemigatinib.
Quantitative Data Summary
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Outcome | Reference |
| Compound 4h | N/A (In vitro data only) | 4T1 (mouse breast cancer) | N/A | IC50 of 0.25 µM in 4T1 cells | N/A |
| Pemigatinib | Nude Rats | RT-112 (bladder cancer) Xenograft | 0.3 and 1 mg/kg, oral, daily | Significant tumor growth inhibition | N/A |
Note: A direct in vivo comparison is not possible as only in vitro data for Compound 4h in a breast cancer cell line is available. Pemigatinib's in vivo data is presented from a different cancer model.
Experimental Protocol: Breast Cancer Xenograft Model
The following is a generalized protocol for evaluating the in vivo efficacy of FGFR inhibitors in a 4T1 murine breast cancer model.
-
Cell Culture: 4T1 murine breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^5 4T1 cells suspended in 50 µL of a Matrigel/medium mixture are injected into the mammary fat pad.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice weekly.
-
Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. The investigational drug (e.g., an FGFR inhibitor) or vehicle is administered, typically via oral gavage.
-
Efficacy Evaluation: Primary tumor growth and metastasis to distant organs (e.g., lungs) are assessed at the study endpoint.
Signaling Pathway and Experimental Workflow
References
Navigating the Cytotoxic Landscape of Pyrrolopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of novel compounds centered around the pyrrolopyridine scaffold. Due to the limited publicly available cytotoxicity data for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, this document focuses on structurally related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives to offer a valuable framework for assessment. The experimental data presented, derived from various studies, is intended to serve as a reference for researchers engaged in the discovery and development of new chemical entities.
Comparative Cytotoxicity of Pyrrolopyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrrolopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of the cancer cell population.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 10a | PC3 (Prostate Cancer) | 0.19[1] |
| Compound 10b | MCF-7 (Breast Cancer) | 1.66[1] | |
| Compound 9e | A549 (Lung Cancer) | 4.55[1] | |
| Compound 5k | Multiple Cell Lines | 29-59[2][3] | |
| Pyrrolo[3,2-c]pyridine | Compound 10t | HeLa (Cervical Cancer) | 0.12[4][5] |
| Compound 10t | SGC-7901 (Gastric Cancer) | 0.15[4][5] | |
| Compound 10t | MCF-7 (Breast Cancer) | 0.21[4][5] |
Experimental Protocols
Detailed methodologies for key cytotoxicity and related assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][6]
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Cell culture medium
-
Test compound and vehicle control
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can also be used.[6]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using the test compound. Harvest the cells after the desired treatment period.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing LDH reaction solution)
-
96-well plates
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with Triton X-100).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Reaction: Add 100 µL of the LDH Reaction Solution to each well.
-
Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
Visualizing Experimental Processes and Cellular Pathways
To further elucidate the experimental and biological contexts of cytotoxicity assessment, the following diagrams are provided.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold, 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, also known as 5-(benzyloxy)-6-azaindole, is a crucial intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their respective methodologies, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
Introduction
The synthesis of functionalized pyrrolo[2,3-c]pyridines is of significant interest in medicinal chemistry due to their presence in a variety of bioactive compounds. The selection of an optimal synthetic strategy is paramount, impacting overall yield, purity, cost-effectiveness, and scalability. This document outlines and compares two distinct approaches: a late-stage benzylation of a pre-formed pyrrolopyridine core and an early-stage introduction of the benzyl group onto a pyridine precursor followed by pyrrole ring formation.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are presented below. Each route is evaluated based on the number of steps, availability of starting materials, and reported or analogous reaction yields.
Route 1: Late-Stage Benzylation
This approach involves the initial construction of the 5-hydroxy-1H-pyrrolo[2,3-c]pyridine core, followed by the O-benzylation of the hydroxyl group.
Route 2: Early-Stage Benzylation with Subsequent Pyrrole Ring Formation
This strategy commences with a commercially available pyridine derivative already containing the benzyloxy group, followed by the construction of the fused pyrrole ring. A potential method for the pyrrole ring formation is the Larock indole synthesis.
dot
Figure 1. A comparison of the logical flow for the two proposed synthetic routes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, based on reported experimental data for analogous reactions.
| Parameter | Route 1: Late-Stage Benzylation | Route 2: Early-Stage Benzylation (Larock Synthesis) |
| Starting Material | Precursors for 5-hydroxy-7-azaindole | 5-(benzyloxy)pyridin-3-amine |
| Key Intermediates | 5-hydroxy-1H-pyrrolo[2,3-c]pyridine | 2-halo-5-(benzyloxy)pyridin-3-amine |
| Number of Steps | 2 (from hydroxy intermediate) | 1 (from halo-amino-pyridine) |
| Overall Yield | ~49% (based on analogous O-alkylation)[1] | Good to excellent yields reported for Larock synthesis[2] |
| Reagents & Conditions | Step 1: Grignard reagent, n-BuLi, Trimethyl borate, then NaOH, H₂O₂. Step 2: Benzyl bromide, K₂CO₃, DMF, 100°C.[1][3] | Pd catalyst, alkyne, base (e.g., Na₂CO₃), solvent (e.g., DMF).[2] |
| Purification | Column chromatography[3] | Column chromatography |
Experimental Protocols
Route 1: Late-Stage Benzylation
This route is presented in two key stages: the synthesis of the hydroxy-pyrrolopyridine intermediate and its subsequent benzylation.
Stage 1: Synthesis of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (Analogous to 5-hydroxy-7-azaindole)
Stage 2: O-Benzylation of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (Williamson Ether Synthesis)
The following is a representative protocol for the O-alkylation of a hydroxypyridine, which can be applied to 5-hydroxy-1H-pyrrolo[2,3-c]pyridine.[1]
-
To a solution of 5-hydroxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.05 eq.).
-
To this suspension, add benzyl bromide (1.05 eq.) via syringe.
-
Heat the reaction mixture at 100°C for 4 hours.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
An analogous reaction on 5-hydroxypicolinaldehyde with propargyl bromide reported a yield of 49%.[1]
Route 2: Early-Stage Benzylation with Larock Indole Synthesis
This route leverages the commercially available 5-(benzyloxy)pyridin-3-amine and aims to construct the pyrrole ring in a single step. To apply the Larock indole synthesis, the starting amine would first need to be converted to an ortho-haloamine derivative (e.g., 2-iodo-5-(benzyloxy)pyridin-3-amine).
Conceptual Step: Halogenation of 5-(benzyloxy)pyridin-3-amine
Standard methods for the ortho-iodination of aminopyridines would be employed, for example, using N-iodosuccinimide (NIS) in a suitable solvent.
Pyrrole Ring Formation via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[2]
A general procedure would be as follows:
-
In a reaction vessel, combine 2-iodo-5-(benzyloxy)pyridin-3-amine (1.0 eq.), a disubstituted alkyne (2-3 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent such as DMF.
-
Heat the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
The yields for the Larock indole synthesis are generally reported to be good to excellent, often exceeding 80%.[3]
Conclusion
Both synthetic routes present viable pathways to this compound.
-
Route 1 (Late-Stage Benzylation) relies on the successful synthesis of the 5-hydroxy-pyrrolo[2,3-c]pyridine intermediate. While a procedure for a structural isomer exists, optimization for the target molecule may be required. The subsequent benzylation is a standard and generally reliable reaction. This route may be advantageous if a variety of ethers at the 5-position are desired, as they can all be synthesized from a common intermediate.
-
Route 2 (Early-Stage Benzylation) benefits from a commercially available starting material. The success of this route hinges on the efficient ortho-halogenation and the subsequent Larock cyclization. Given the high yields often associated with the Larock synthesis, this route has the potential to be more efficient in terms of overall yield.
The choice between these two routes will ultimately depend on the specific resources, expertise, and objectives of the research team. For projects requiring rapid access to the target molecule with potentially higher overall yield, Route 2 may be preferable, provided the halogenation and cyclization steps proceed efficiently. Route 1 offers more flexibility for late-stage diversification of the 5-substituent.
References
A Comparative Guide to the Spectroscopic Properties of 5-Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key spectroscopic data for 5-azaindole and its structural isomers: 4-azaindole, 6-azaindole, and 7-azaindole. Azaindoles are crucial scaffolds in medicinal chemistry, and understanding their distinct spectroscopic signatures is essential for unequivocal structural characterization and quality control in drug discovery and development. This document summarizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation: Spectroscopic Comparison
The following tables summarize the available quantitative spectroscopic data for the azaindole isomers. All four isomers share the same molecular formula (C₇H₆N₂) and molecular weight (118.14 g/mol ).
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Azaindole (in DMSO-d₆) | 5-Azaindole¹ | 6-Azaindole¹ | 7-Azaindole (in CDCl₃) |
| H1 (NH) | ~11.5 (broad s) | Data not available | Data not available | 10.85 (broad s) |
| H2 | 7.45 (t, J=2.8 Hz) | Data not available | Data not available | 7.80 (dd, J=7.8, 1.4 Hz) |
| H3 | 6.55 (dd, J=3.1, 1.8 Hz) | Data not available | Data not available | 7.10 (t, J=2.8 Hz) |
| H4 | 7.95 (d, J=5.6 Hz) | Data not available | Data not available | 8.10 (dd, J=4.7, 1.4 Hz) |
| H5 | 7.05 (dd, J=5.6, 1.4 Hz) | Data not available | Data not available | 6.65 (dd, J=7.8, 4.7 Hz) |
| H6 | 8.15 (d, J=5.6 Hz) | Data not available | Data not available | - |
| H7 | - | Data not available | Data not available | 8.15 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Azaindole² | 5-Azaindole² | 6-Azaindole² | 7-Azaindole (in Acetone-d₆)[2] |
| C2 | Data not available | Data not available | Data not available | 127.3 |
| C3 | Data not available | Data not available | Data not available | 101.1 |
| C3a | Data not available | Data not available | Data not available | 141.5 |
| C4 | Data not available | Data not available | Data not available | 143.1 |
| C5 | Data not available | Data not available | Data not available | 115.5 |
| C6 | Data not available | Data not available | Data not available | 127.9 |
| C7a | Data not available | Data not available | Data not available | 148.8 |
Table 3: IR and UV-Vis Spectroscopic Data
| Parameter | 4-Azaindole | 5-Azaindole³ | 6-Azaindole³ | 7-Azaindole |
| IR (cm⁻¹) | N-H stretch: ~3100-3400 (broad); Aromatic C-H stretch: >3000; C=C and C=N stretch: 1400-1650 | Key stretches expected in similar regions to isomers. | Key stretches expected in similar regions to isomers. | Gas Phase N-H stretch: ~3525; CH stretches: 3050-3150[3] |
| UV-Vis λₘₐₓ (nm) | 288[4] | Predicted ~270-290 | Predicted ~270-295 | ~290-300 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Exact Mass | Expected [M]⁺ (m/z) | Expected [M+H]⁺ (m/z) |
| 4-Azaindole | C₇H₆N₂ | 118.0531 | 118 | 119 |
| 5-Azaindole | C₇H₆N₂ | 118.0531 | 118 | 119 |
| 6-Azaindole | C₇H₆N₂ | 118.0531 | 118 | 119 |
| 7-Azaindole | C₇H₆N₂ | 118.0531 | 118 | 119 |
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying and differentiating azaindole isomers using the spectroscopic techniques discussed in this guide.
Caption: Workflow for Spectroscopic Identification of Azaindole Isomers.
Experimental Protocols
Standardized protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the azaindole sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is transferred[6].
-
-
Data Acquisition (400 MHz Spectrometer) :
-
Lock and Shim : Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.
-
¹H NMR : Utilize a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration[6].
-
¹³C NMR : Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) before Fourier transformation.
-
Perform manual phase correction and automatic baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS)[6].
-
Integrate all signals to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method) :
-
Place a small amount of the solid azaindole sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically scanning over a range of 4000-400 cm⁻¹[4].
-
-
Data Analysis :
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to key functional groups (e.g., N-H, aromatic C-H, C=C, C=N).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the azaindole isomer in a spectroscopic grade solvent (e.g., ethanol, methanol) at a known concentration (e.g., 1 mM).
-
From the stock solution, create a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.
-
Fill a second quartz cuvette with the sample solution and place it in the sample beam.
-
Scan a specified wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum[7].
-
-
Data Analysis :
-
Plot absorbance versus wavelength to identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set typical ESI source parameters, such as a capillary voltage of 3.0 kV and a desolvation temperature of around 300-500°C.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis :
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺ at m/z 119) to confirm the molecular weight of the isomer.
-
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound is classified as hazardous, causing skin, eye, and respiratory irritation, and is harmful if swallowed[1]. Therefore, proper waste management is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection[1][2]. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or drains.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials, in a designated, sealable, and airtight hazardous waste container.
-
Ensure the container is clearly labeled with the chemical name and associated hazard symbols.
-
-
Spill Management:
-
Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[4].
-
After rinsing, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit[4]. Combustible packaging may be incinerated[4].
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility[1][2].
-
Acceptable disposal methods include treatment at a chemical destruction plant or controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere[4].
-
Environmental Protection
It is crucial to prevent the release of this compound into the environment. Do not allow the chemical or its waste to enter drains, sewer systems, or waterways[1][4].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine. The following procedures are based on available data for structurally similar compounds and general best practices for handling heterocyclic compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Studies on 7-azaindole derivatives, the core scaffold of this compound, suggest potential for neurotoxic effects and other biological activities, warranting a cautious approach.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Nitrile or Neoprene Gloves | Double gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. Wash hands thoroughly after handling. |
| Eyes/Face | Safety Glasses with Side Shields or Goggles and a Face Shield | Eye protection must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly should be worn and buttoned. |
| Respiratory | Chemical Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before beginning any work, thoroughly review the available safety information for structurally similar compounds.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents in the fume hood to minimize the need to move in and out of the containment area.
-
-
Handling the Solid Compound:
-
Weigh the solid this compound in the chemical fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
If there is a risk of dust generation, consider using a ventilated balance enclosure.
-
-
Preparing Solutions:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Running the Reaction:
-
Conduct all experimental procedures within the chemical fume hood.
-
Ensure that all reaction vessels are properly secured.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of chemical waste.
Disposal Procedures:
-
Chemical Waste: All unreacted this compound and solutions containing this compound should be collected in a designated, labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled waste bag or container.
-
Disposal Method: The chemical waste and contaminated materials must be disposed of through a licensed and reputable chemical waste disposal company.[1][2] Do not dispose of this compound down the drain or in the regular trash.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
